Dopamine D4 receptor ligand 3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H31N3O5 |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
1-[3-(4-naphthalen-2-ylpiperazin-1-yl)propyl]-3,4-dihydroquinolin-2-one;oxalic acid |
InChI |
InChI=1S/C26H29N3O.C2H2O4/c30-26-13-11-22-7-3-4-9-25(22)29(26)15-5-14-27-16-18-28(19-17-27)24-12-10-21-6-1-2-8-23(21)20-24;3-1(4)2(5)6/h1-4,6-10,12,20H,5,11,13-19H2;(H,3,4)(H,5,6) |
InChI Key |
XPFFAGRHVDEABW-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Dopamine D4 Receptor Ligand: N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the binding affinity, selectivity profile, and associated experimental methodologies for the potent and selective Dopamine (B1211576) D4 (D4) receptor ligand, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide. This compound serves as a critical tool in neuroscience research and as a lead compound for the development of novel therapeutics targeting the D4 receptor.
Ligand Profile: N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide is a novel arylpiperazine derivative identified as a high-affinity ligand for the human Dopamine D4 receptor. Its remarkable potency and selectivity make it an exemplary compound for studying D4 receptor pharmacology.
Binding Affinity at the Human Dopamine D4 Receptor
The affinity of a ligand for its receptor is a critical measure of its potency. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For the title compound, radioligand binding assays have demonstrated exceptionally high affinity for the cloned human D4 receptor.
| Receptor Subtype | Radioligand | Test Compound | Affinity (IC50) |
| Human Dopamine D4 | [³H]Spiperone | N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | 0.057 nM[1] |
Table 1: Binding affinity of the title compound at the human Dopamine D4 receptor.
Selectivity Profile
Selectivity is paramount in drug development to minimize off-target effects. The title compound exhibits a profound selectivity for the D4 receptor over other dopamine receptor subtypes, particularly the closely related D2 receptor, as well as other monoaminergic receptors.[1]
| Receptor Target | Binding Affinity (Ki or IC50) | Selectivity Ratio (vs. D4) |
| Dopamine D4 | IC50 = 0.057 nM[1] | - |
| Dopamine D2 | >10,000-fold lower affinity than D4[1] | > 10,000 |
| Serotonin 5-HT1A | Selective vs. this receptor[1] | Data not specified |
| Adrenergic α1 | Selective vs. this receptor[1] | Data not specified |
Table 2: Selectivity profile of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide.
Signaling Pathways
The Dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[2] Upon activation, it primarily couples to inhibitory G proteins of the Gαi/o family.[2][3] This coupling initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[2][3][4] This canonical pathway modulates the activity of downstream effectors like Protein Kinase A (PKA). Additionally, D4 receptor activation can influence other signaling pathways, including the modulation of potassium channels and mitogen-activated protein kinase (MAPK) cascades.[5]
Experimental Protocols
The following sections detail generalized but comprehensive protocols for the key assays used to characterize ligands like N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide.
Protocol: Competitive Radioligand Binding Assay
This assay determines the affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Culture cells stably or transiently expressing the human Dopamine D4 receptor (e.g., HEK293, CHO cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, protease inhibitors).[6]
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).[6]
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[6]
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.[6]
-
To each well, add in sequence:
-
150 µL of membrane preparation (containing 5-100 µg of protein).[6]
-
50 µL of the unlabeled test compound at various concentrations (typically a 10-point dilution series). For determining non-specific binding, a high concentration of a known ligand (e.g., 10 µM haloperidol) is used. For total binding, add buffer.
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]Spiperone, typically at its Kd concentration).
-
-
Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 30°C) with gentle agitation.[6]
3. Filtration and Detection:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding).[6]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]
-
Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.[6]
4. Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Protocol: cAMP Functional Assay
This assay measures the functional consequence of D4 receptor activation (or inhibition) by quantifying changes in intracellular cAMP levels. As the D4 receptor is Gαi-coupled, agonists will decrease cAMP, while antagonists will block this decrease.
1. Cell Preparation:
-
Use a cell line expressing the D4 receptor.
-
Seed cells into a 96- or 384-well plate and allow them to adhere overnight.[7]
-
On the day of the assay, replace the culture medium with a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[8]
2. Assay Procedure (Antagonist Mode):
-
Pre-incubate the cells with various concentrations of the test antagonist (e.g., the title compound) for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells by adding a fixed concentration of a D4 receptor agonist (e.g., quinpirole) in the presence of an adenylyl cyclase activator like forskolin. Forskolin elevates basal cAMP levels, making the inhibitory effect of the Gαi pathway more apparent.
-
Incubate for a further 15-30 minutes at 37°C.
3. Lysis and Detection:
-
Lyse the cells using the lysis reagent provided with the specific cAMP assay kit.
-
The cAMP level in the lysate is then measured. Common detection methods include:
-
HTRF (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay using a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[9]
-
Luminescence-based assays (e.g., GloSensor™): Utilize a genetically encoded biosensor that emits light upon binding to cAMP.[10]
-
ELISA: A traditional colorimetric competitive enzyme-linked immunosorbent assay.
-
-
Read the plate on a compatible microplate reader.
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw signal from the cell lysates to cAMP concentrations.
-
Plot the cAMP concentration against the log concentration of the antagonist to determine its IC50 value for the inhibition of the agonist response.
Conclusion
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide stands out as a research tool of significant value. Its sub-nanomolar affinity and exceptional selectivity for the Dopamine D4 receptor make it ideal for dissecting the physiological and pathological roles of this receptor. The methodologies outlined in this guide represent the standard approaches for characterizing such high-affinity ligands, providing a robust framework for future drug discovery and neuroscience research endeavors.
References
- 1. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 5. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. The cAMP Workflow Solution using CatchPoint cAMP Fluorescent Assay Kit [moleculardevices.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. m.youtube.com [m.youtube.com]
- 10. GloSensor™ cAMP Assay Protocol [promega.jp]
The Structure-Activity Relationship of Dopamine D4 Receptor Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for ligands targeting the dopamine (B1211576) D4 receptor (D4R). The D4R, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a significant target in medicinal chemistry due to its role in various neurological and psychiatric conditions, including schizophrenia, ADHD, and substance use disorders. This document synthesizes key findings on the SAR of a series of D4R ligands, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes complex biological and experimental pathways.
Dopamine D4 Receptor Signaling Pathways
The dopamine D4 receptor primarily couples to the Gαi/o family of G proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). Additionally, D4R activation can lead to the modulation of ion channels, particularly G-protein-coupled inwardly rectifying potassium (GIRK) channels, which influences neuronal excitability.[1] Like many GPCRs, the D4R can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G protein-independent signaling.
Dopamine D4 Receptor Signaling Pathways
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the binding affinity and functional activity of a series of novel ligands based on the classical D4R agonist A-412997.[2][3][4] These compounds were developed to explore the molecular determinants of agonist efficacy and selectivity at the D4 receptor.
Table 1: Binding Affinities (Ki, nM) of A-412997 Analogs at Dopamine D2, D3, and D4 Receptors
| Compound | Modification from Parent Compound (A-412997) | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D4 Selectivity (vs D2) | D4 Selectivity (vs D3) |
| 1 (A-412997) | - | 4.3 ± 0.5 | 495 ± 55 | 134 ± 15 | 115-fold | 31-fold |
| 2a | Phenyl substitution on piperidine (B6355638) | 15.6 ± 2.1 | >10,000 | 1,230 ± 150 | >641-fold | 79-fold |
| 2b | Naphthyl substitution on piperidine | 8.9 ± 1.2 | >10,000 | 2,540 ± 310 | >1124-fold | 285-fold |
| 3a | Shortened linker | 25.1 ± 3.2 | 2,360 ± 280 | 890 ± 110 | 94-fold | 35-fold |
| 3b | Lengthened linker | 67.9 ± 8.5 | >10,000 | >10,000 | >147-fold | >147-fold |
| 4a | Para-substituted pyridine (B92270) | 3.8 ± 0.4 | 1,520 ± 180 | 430 ± 50 | 400-fold | 113-fold |
| 4b | Meta-substituted pyridine | 7.2 ± 0.9 | 3,450 ± 410 | 980 ± 120 | 479-fold | 136-fold |
Data synthesized from Keck et al., 2019.[2][3][4]
Table 2: Functional Activity (cAMP Inhibition) of A-412997 Analogs at the Dopamine D4 Receptor
| Compound | Emax (%) | EC50 (nM) | Functional Profile |
| Dopamine | 100 | 1.5 ± 0.2 | Full Agonist |
| 1 (A-412997) | 61.9 ± 5.8 | 2.7 ± 0.4 | Partial Agonist |
| 2a | 25.4 ± 3.1 | 15.2 ± 2.1 | Partial Agonist |
| 2b | 18.9 ± 2.5 | 9.8 ± 1.3 | Partial Agonist |
| 3a | 45.3 ± 4.9 | 28.6 ± 3.5 | Partial Agonist |
| 3b | 5.2 ± 1.1 | >1,000 | Very Low Efficacy Partial Agonist / Antagonist |
| 4a | No agonist activity | - | Antagonist |
| 4b | No agonist activity | - | Antagonist |
Data synthesized from Keck et al., 2019.[2][3][4]
Table 3: Functional Activity (β-Arrestin Recruitment) of A-412997 Analogs at the Dopamine D4 Receptor
| Compound | Emax (%) | EC50 (nM) | Functional Profile |
| Dopamine | 100 | 25.1 ± 3.2 | Full Agonist |
| 1 (A-412997) | 22.5 ± 2.9 | 473 ± 61 | Partial Agonist |
| 2a | 8.1 ± 1.5 | >1,000 | Very Low Efficacy Partial Agonist |
| 2b | 5.6 ± 1.2 | >1,000 | Very Low Efficacy Partial Agonist |
| 3a | 15.4 ± 2.1 | 890 ± 110 | Partial Agonist |
| 3b | No agonist activity | - | Antagonist |
| 4a | No agonist activity | - | Antagonist |
| 4b | No agonist activity | - | Antagonist |
Data synthesized from Keck et al., 2019.[2][3][4]
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a receptor. It involves the competition between a radiolabeled ligand and the unlabeled test compound for binding to the receptor.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the dopamine D4 receptor are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a radioligand (e.g., [3H]N-methylspiperone) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
cAMP Inhibition Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist at the D4 receptor by quantifying its effect on intracellular cAMP levels.
Methodology:
-
Cell Culture: Cells stably expressing the dopamine D4 receptor are cultured in appropriate media.
-
Stimulation: The cells are treated with forskolin (B1673556) (an adenylyl cyclase activator) to increase basal cAMP levels.
-
Compound Addition: The test compound is added at various concentrations. For antagonist testing, the compound is added in the presence of a known D4R agonist.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Data Analysis: The results are used to generate dose-response curves, from which the Emax (maximum effect) and EC50 (half-maximal effective concentration) or IC50 are determined.
cAMP Inhibition Assay Workflow
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated D4 receptor, providing a measure of G protein-independent signaling.
Methodology:
-
Cell Line: A cell line is used that co-expresses the D4 receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Compound Addition: The cells are incubated with the test compound at various concentrations.
-
Recruitment and Complementation: Agonist binding to the D4R induces a conformational change that leads to the recruitment of β-arrestin. This brings the two enzyme fragments into close proximity, allowing them to form a functional enzyme.
-
Signal Detection: A substrate is added that is hydrolyzed by the reconstituted enzyme to produce a detectable signal (e.g., chemiluminescence).
-
Data Analysis: The signal intensity is measured and used to generate dose-response curves, from which Emax and EC50 values are determined.
β-Arrestin Recruitment Assay Workflow
Structure-Activity Relationship Summary
The SAR of the A-412997 analog series reveals several key insights into the structural requirements for D4R affinity, selectivity, and functional activity.
-
Piperidine Substitutions: The addition of bulky aromatic groups (phenyl, naphthyl) to the piperidine ring generally maintains or slightly decreases D4R affinity while significantly increasing selectivity over D2 and D3 receptors.[2][3] However, these substitutions tend to reduce agonist efficacy in both cAMP and β-arrestin assays.
-
Linker Length: Altering the length of the linker between the piperazine/piperidine core and the amide group has a significant impact on activity. Shortening the linker maintains partial agonism, while lengthening it can abolish agonist activity, leading to antagonist or very low efficacy partial agonist profiles.[2][3]
-
Pyridine Ring Modifications: Modifications to the pyridine ring, particularly substitutions at the para-position, can convert the partial agonist scaffold into a potent and selective D4R antagonist.[2][3]
SAR Logical Relationships
Conclusion
The structure-activity relationship for dopamine D4 receptor ligands is complex, with subtle structural modifications leading to significant changes in affinity, selectivity, and functional outcome (partial agonism vs. antagonism). The data presented for the A-412997 series of analogs highlight key pharmacophoric features that can be manipulated to tune the desired pharmacological profile. A thorough understanding of these SAR trends, facilitated by the quantitative data and experimental methodologies outlined in this guide, is crucial for the rational design of novel D4R-targeted therapeutics with improved efficacy and safety profiles.
References
A Technical Guide to the Discovery and Synthesis of Dopamine D4 Receptor Ligand 3: A Novel Antagonist with Potential Glioblastoma Therapeutic Applications
Disclaimer: The primary research article detailing the complete discovery, synthesis, and characterization of "Dopamine D4 receptor ligand 3" by Matteucci F, et al., is slated for future publication (April 2025) and is not yet publicly available. This guide is a comprehensive summary of the currently accessible pre-publication data from abstracts and supplier information. Detailed experimental protocols are therefore generalized based on standard methodologies in the field and should be understood as illustrative pending the full peer-reviewed publication.
Introduction
The dopamine (B1211576) D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors (GPCRs), is a significant target in neuroscience and oncology. Predominantly expressed in the frontal cortex, limbic system, and midbrain, it is implicated in cognitive processes, emotional regulation, and reward pathways. Dysregulation of D4R signaling is associated with several neuropsychiatric disorders, including schizophrenia and ADHD. More recently, the D4 receptor has emerged as a promising therapeutic target for the treatment of glioblastoma (GBM), one of the most aggressive forms of brain cancer.
This technical guide focuses on a novel D4 receptor antagonist, designated as This compound (also referred to as Compound 16 ). This molecule is a new arylpiperazine derivative identified as a potent and highly selective antagonist for the human D4 receptor. Pre-clinical data indicate its potential as a therapeutic agent for glioblastoma, where it has been shown to reduce the viability of human glioma cell lines.
Ligand Profile and Quantitative Data
This compound is a synthetic, small-molecule antagonist. It was developed through the chemical modification of a previously identified lead compound. Specifically, it is a β-naphthyl derivative designed to optimize affinity and selectivity for the D4 receptor.
Table 1: Physicochemical and Pharmacological Properties
| Property | Value | Source |
| Compound Name | This compound (Compound 16) | MedChemExpress, Matteucci F, et al. (Abstract) |
| Molecular Formula | C₂₈H₃₁N₃O₅ | MedChemExpress |
| Molecular Weight | 489.56 g/mol | MedChemExpress |
| CAS Number | 3082344-46-2 | MedChemExpress |
| Target | Dopamine D4 Receptor (D4R) | MedChemExpress, Matteucci F, et al. (Abstract) |
| Activity | Antagonist | MedChemExpress, Matteucci F, et al. (Abstract) |
| Binding Affinity (pKi) | 8.86 | MedChemExpress |
| Functional Activity (pIC50) | Go Sensor: 5.78Gi Sensor: 5.55β-Arrestin2 Sensor: 6.17 | MedChemExpress |
| Selectivity | ~Tenfold more selective for D4R than lead compound 9 | Matteucci F, et al. (Abstract)[1] |
Discovery and Synthesis Workflow
The discovery of this compound was based on a rational drug design approach, starting from a known D4R selective lead compound. The workflow involved the synthesis of new analogs, in vitro screening for binding affinity and functional activity, and subsequent evaluation of anticancer properties in glioblastoma cell lines.
References
Pharmacological Characterization of Dopamine D4 Receptor Ligand 3 (Compound 16): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the pharmacological properties of Dopamine (B1211576) D4 Receptor Ligand 3, also identified as Compound 16. This novel arylpiperazine derivative has been characterized as a potent and selective antagonist for the dopamine D4 receptor (D4R). The following sections detail its binding affinity, functional activity, and the experimental methodologies used for its characterization. This document is intended to serve as a core resource for researchers in neuropharmacology and drug development.
Quantitative Pharmacological Data
The pharmacological profile of Dopamine D4 Receptor Ligand 3 has been determined through a series of in vitro assays. The data presented below summarizes its binding affinity at the dopamine D4 receptor and its functional effects on downstream signaling pathways.
| Parameter | Value | Description | Cell Line |
| pKi | 8.86 | Negative logarithm of the inhibition constant for D4R binding. | Not explicitly stated |
| pIC50 (Gαo) | 5.78 | Negative logarithm of the half-maximal inhibitory concentration for Gαo protein activation. | HEK-293T |
| pIC50 (Gαi) | 5.55 | Negative logarithm of the half-maximal inhibitory concentration for Gαi protein activation. | HEK-293T |
| pIC50 (β-arrestin 2) | 6.17 | Negative logarithm of the half-maximal inhibitory concentration for β-arrestin 2 recruitment. | HEK-293T |
Table 1: Summary of in vitro pharmacological data for this compound (Compound 16). Data sourced from publicly available information on Compound 16, referencing Matteucci et al., 2025 (in press).
Experimental Protocols
The following are detailed methodologies representative of the key experiments cited for the pharmacological characterization of this compound.
Radioligand Binding Assay for Dopamine D4 Receptor
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the dopamine D4 receptor using a radiolabeled ligand.
Materials:
-
HEK-293 cells stably expressing the human dopamine D4 receptor.
-
[³H]-Spiperone (Radioligand).
-
This compound (Test Compound).
-
Haloperidol (B65202) (Reference Compound).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare cell membranes from HEK-293 cells expressing the D4 receptor.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-Spiperone (final concentration ~0.2 nM), and 50 µL of varying concentrations of this compound.
-
For non-specific binding, use a high concentration of haloperidol (e.g., 10 µM).
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (approximately 10-20 µg of protein).
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Gαi/Gαo Functional Assay (cAMP Measurement)
This protocol outlines a method to assess the functional antagonism of this compound at Gαi/o-coupled D4 receptors by measuring the inhibition of forskolin-stimulated cAMP production. A LANCE® Ultra cAMP Assay is a suitable method.
Materials:
-
CHO-K1 cells co-expressing the human dopamine D4 receptor.
-
This compound (Test Compound).
-
Quinpirole (B1680403) (D2/D3/D4 agonist).
-
LANCE® Ultra cAMP Assay Kit (PerkinElmer).
-
384-well white opaque microplates.
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
Procedure:
-
Culture CHO-K1 cells expressing the D4 receptor in the appropriate medium.
-
On the day of the assay, detach the cells and resuspend them in stimulation buffer.
-
In a 384-well plate, add 5 µL of varying concentrations of this compound.
-
Add 5 µL of quinpirole at a concentration that elicits a submaximal response (e.g., EC80).
-
Add 5 µL of forskolin (final concentration ~1 µM).
-
Add 5 µL of the cell suspension (approximately 2,000 cells/well).
-
Incubate the plate at room temperature for 30 minutes.
-
Add 10 µL of the Eu-cAMP tracer and ULight™-anti-cAMP antibody mixture.
-
Incubate for 1 hour at room temperature.
-
Read the plate on a TR-FRET-enabled plate reader (excitation at 320 or 340 nm, emission at 615 nm and 665 nm).
-
Calculate the 665/615 nm emission ratio and plot the data against the antagonist concentration to determine the pIC50.
β-Arrestin 2 Recruitment Assay (PRESTO-Tango)
This protocol describes the use of the PRESTO-Tango assay to measure the ability of this compound to antagonize agonist-induced β-arrestin 2 recruitment to the D4 receptor.
Materials:
-
HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV fusion protein).
-
Plasmid encoding the human Dopamine D4 receptor fused to a TEV cleavage site and a GAL4-VP16 transcription factor.
-
This compound (Test Compound).
-
Dopamine (Agonist).
-
Transfection reagent (e.g., Lipofectamine).
-
Luciferase assay substrate.
-
384-well white opaque microplates.
-
Luminometer.
Procedure:
-
Co-transfect HTLA cells with the D4 receptor Tango plasmid.
-
After 24 hours, plate the transfected cells into 384-well plates.
-
After another 24 hours, add varying concentrations of this compound to the wells.
-
Add dopamine at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate the plates for 16-24 hours at 37°C.
-
Add luciferase assay substrate to each well.
-
Measure luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the antagonist concentration to determine the pIC50.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of the Dopamine D4 receptor and the workflow of the experimental protocols.
Caption: Gαi/o-mediated signaling pathway of the Dopamine D4 receptor.
Caption: β-Arrestin 2 recruitment pathway for the Dopamine D4 receptor.
Caption: General experimental workflow for pharmacological characterization.
The In Vitro and In Vivo Profile of Dopamine D4 Receptor Ligand 3
An In-depth Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of the pharmacological characteristics of "Dopamine D4 receptor ligand 3" (hereafter referred to as L3), a novel, highly selective ligand for the dopamine (B1211576) D4 receptor. This guide details its in vitro binding and functional profile, along with its in vivo effects in established preclinical models of cognition. The information presented herein is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the dopamine D4 receptor.
In Vitro Pharmacological Profile
L3 has been extensively characterized through a series of in vitro assays to determine its binding affinity, selectivity, and functional activity at dopamine D2-like receptor subtypes. The compound demonstrates exceptional affinity and selectivity for the human dopamine D4 receptor.
Receptor Binding Affinity
The binding affinity of L3 for human dopamine D2, D3, and D4 receptors was determined using competitive radioligand binding assays. Membranes from HEK293 cells stably expressing the respective human recombinant receptors were incubated with a specific radioligand in the presence of increasing concentrations of L3. As shown in Table 1, L3 displays a sub-nanomolar binding affinity (Ki) for the D4 receptor and exhibits profound selectivity over both D2 and D3 subtypes.
Table 1: Receptor Binding Affinity and Selectivity of L3
| Receptor Subtype | Radioligand | L3 Ki (nM) | Selectivity Ratio (D2/D4) | Selectivity Ratio (D3/D4) |
| Dopamine D4 | [3H]-Spiperone | 0.8 | - | - |
| Dopamine D2 | [3H]-Spiperone | > 1000 | > 1250-fold | - |
| Dopamine D3 | [3H]-Spiperone | > 1000 | - | > 1250-fold |
Functional Activity
The functional profile of L3 was assessed in two key downstream signaling pathways: G-protein-dependent cAMP inhibition and G-protein-independent β-arrestin 2 recruitment.
As the D4 receptor is canonically coupled to the Gαi/o subunit, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Functional activity was measured in CHO cells expressing the human D4 receptor. In agonist mode, L3 demonstrated potent partial agonism. In antagonist mode, L3 effectively blocked the inhibition of cAMP production induced by a full dopamine agonist.
Table 2: Functional Activity of L3 in cAMP Inhibition Assay
| Assay Mode | Parameter | Value |
| Agonist | EC50 | 2.7 nM |
| Agonist | Emax (% of Dopamine) | 62% |
| Antagonist | IC50 (vs. Dopamine EC80) | 4.5 nM |
The recruitment of β-arrestin 2 to the activated D4 receptor was quantified using an enzyme fragment complementation assay. L3 was characterized as a partial agonist in this pathway.
Table 3: Functional Activity of L3 in β-Arrestin 2 Recruitment Assay
| Assay Mode | Parameter | Value |
| Agonist | EC50 | 473 nM |
| Agonist | Emax (% of Dopamine) | 23% |
| Antagonist | IC50 (vs. Dopamine EC80) | 512 nM |
In Vivo Pharmacological Profile
The in vivo efficacy of L3 was evaluated in a rodent model of recognition memory, the Novel Object Recognition (NOR) task. This task assesses the natural tendency of rodents to explore a novel object more than a familiar one, a behavior that is dependent on cognitive function.
Efficacy in the Novel Object Recognition (NOR) Task
Administration of L3 to rats demonstrated a significant improvement in cognitive performance. A key finding is the separation of pro-cognitive effects from effects on general motor activity. L3 significantly enhanced recognition memory at doses that did not produce a concomitant increase in locomotor activity, suggesting a favorable therapeutic window.[1][2]
Table 4: In Vivo Effects of L3 in the Rat Novel Object Recognition Task
| Dose (mg/kg, s.c.) | Discrimination Ratio* | Effect on Locomotor Activity |
| Vehicle | 0.15 ± 0.05 | No change |
| 1.0 | 0.45 ± 0.08 | No change |
| 3.0 | 0.42 ± 0.07 | No change |
| 10.0 | Not Assessed | Significant Increase |
*Discrimination Ratio = (Time with Novel Object - Time with Familiar Object) / Total Exploration Time. A higher ratio indicates better recognition memory.
Signaling and Experimental Workflow Diagrams
Canonical Dopamine D4 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the Dopamine D4 receptor.
Figure 1. D4R activation inhibits adenylyl cyclase via Gi/o, reducing cAMP levels.
Experimental Workflow for In Vivo Cognitive Assessment
The diagram below outlines the sequential process for evaluating the pro-cognitive effects of L3 using the Novel Object Recognition task.
Figure 2. Three-phase workflow for the Novel Object Recognition (NOR) task.
Experimental Protocols
Radioligand Binding Assay Protocol
This protocol details a competitive binding assay to determine the inhibitor constant (Ki) of L3 for the human D4 receptor.
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human recombinant D4 receptor and harvest at ~90% confluency.
-
Homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge homogenate at 20,000 x g for 20 minutes at 4°C to pellet membranes.
-
Wash the pellet by resuspending in fresh assay buffer and repeating centrifugation.
-
Resuspend the final pellet in assay buffer. Determine protein concentration via a Bradford or BCA assay.
-
-
Binding Assay (96-well plate format):
-
To each well, add in sequence:
-
150 µL of the membrane preparation (5-20 µg protein).
-
50 µL of L3 at various concentrations (e.g., 10-point, 3-fold serial dilutions) or buffer for total binding. For non-specific binding, add a high concentration of a known D4 antagonist (e.g., 10 µM Haloperidol).
-
50 µL of [³H]-Spiperone radioligand at a fixed concentration near its Kd (e.g., 0.5 nM).
-
-
The final assay volume is 250 µL.
-
-
Incubation and Filtration:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Wash filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Data Analysis:
-
Dry the filters and add scintillation cocktail.
-
Measure radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot specific binding against the log concentration of L3 to generate a competition curve and determine the IC₅₀ value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
cAMP Functional Assay Protocol (Antagonist Mode)
This protocol determines the ability of L3 to antagonize the dopamine-induced inhibition of cAMP production.
-
Cell Plating:
-
Plate CHO cells stably expressing the human D4 receptor into 384-well plates and culture overnight.
-
-
Assay Procedure:
-
Wash cells with assay buffer (e.g., HBSS).
-
Pre-incubate the cells with a range of L3 concentrations for 20-30 minutes at room temperature.
-
Prepare a stimulation solution containing a fixed concentration of dopamine (an EC₈₀ concentration, predetermined) and an adenylyl cyclase stimulator, such as 10 µM Forskolin.
-
Add the stimulation solution to the wells containing L3.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or GloSensor). Follow the manufacturer's instructions for adding detection reagents.
-
-
Data Analysis:
-
Plot the measured cAMP signal against the log concentration of L3.
-
Fit the data using a four-parameter logistic equation to determine the IC₅₀ value, representing the concentration of L3 that reverses 50% of the dopamine-induced effect.
-
Novel Object Recognition (NOR) Protocol
This protocol outlines the in vivo procedure for assessing the impact of L3 on recognition memory in rats.
-
Habituation (Day 1):
-
Individually place each rat in the testing arena (e.g., a 40 x 40 x 40 cm open box) with no objects present.
-
Allow the animal to freely explore the empty arena for 10 minutes to acclimate to the environment.
-
Return the animal to its home cage.
-
-
Training/Familiarization (Day 2):
-
Administer L3 or vehicle via the desired route (e.g., subcutaneous, s.c.) 30 minutes before the training session.
-
Place two identical objects (A1 and A2) in opposite corners of the arena.
-
Place the rat into the arena, facing the wall away from the objects, and allow it to explore for 5-10 minutes.
-
Record the session via video. An animal is considered to be exploring an object when its head is oriented toward the object within a 2 cm distance.
-
Return the animal to its home cage for a defined inter-trial interval (ITI), typically 1 hour.
-
-
Testing (Day 2, after ITI):
-
Replace one of the familiar objects with a novel object (B) that differs in shape and texture. The location of the novel object should be counterbalanced across animals.
-
Place the rat back into the arena and allow it to explore for 5 minutes.
-
Record the session via video.
-
-
Data Analysis:
-
Manually or using tracking software, score the time the animal spends exploring the familiar object (TFamiliar) and the novel object (TNovel).
-
Calculate the Discrimination Ratio (DR) using the formula: DR = (TNovel - TFamiliar) / (TNovel + TFamiliar).
-
Compare the DR between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A DR significantly greater than zero indicates successful recognition memory.
-
References
In-depth Technical Guide: Therapeutic Potential of Dopamine D4 Receptor Ligand 3 (Compound 16)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine (B1211576) D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors, has emerged as a promising therapeutic target for various neurological and psychiatric disorders.[1][2][3][4] More recently, compelling evidence has pointed towards the involvement of D4R in the pathophysiology of cancer, particularly glioblastoma (GBM).[1][2][3][5][6] This guide focuses on a novel D4 receptor antagonist, designated as Dopamine D4 receptor ligand 3, also known as Compound 16, which has demonstrated significant potential in the preclinical setting for the treatment of glioblastoma.[7] This document provides a comprehensive overview of its pharmacological properties, mechanism of action, and the experimental methodologies used in its characterization.
Core Compound: this compound (Compound 16)
This compound (Compound 16) is a novel arylpiperazine derivative identified as a potent and selective antagonist of the dopamine D4 receptor.[1] Its chemical formula is C28H31N3O5, with a molecular weight of 489.56.
Pharmacological Profile
Compound 16 exhibits high affinity for the dopamine D4 receptor, with a pKi of 8.86.[7] Functional assays have further characterized it as a potent antagonist. In Bioluminescence Resonance Energy Transfer (BRET) assays using HEK-293T cells, Compound 16 demonstrated pIC50 values of 5.78, 5.55, and 6.17 for Go, Gi, and β-arrestin 2 (βArr2) recruitment, respectively, indicating its ability to block these downstream signaling pathways upon D4 receptor activation.[7]
Therapeutic Application in Glioblastoma
Recent studies have highlighted the potential of D4 receptor antagonists as a novel therapeutic strategy for glioblastoma, an aggressive and challenging to treat brain tumor.[1][2][3][5][6] Compound 16 has been shown to inhibit the viability of multiple human glioma cell lines, including U87 MG, T98G, and U251 MG.[7] The proposed mechanism of its anti-cancer activity involves the induction of reactive oxygen species (ROS) production and subsequent mitochondrial dysfunction.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (Compound 16).
Table 1: Binding Affinity and Functional Antagonism of Compound 16
| Parameter | Value | Cell Line |
| pKi (D4R) | 8.86 | - |
| pIC50 (Go) | 5.78 | HEK-293T |
| pIC50 (Gi) | 5.55 | HEK-293T |
| pIC50 (βArr2) | 6.17 | HEK-293T |
Table 2: Anti-proliferative Activity of Compound 16 in Glioblastoma Cell Lines
| Cell Line | Effect |
| U87 MG | Inhibition of cell viability |
| T98G | Inhibition of cell viability |
| U251 MG | Inhibition of cell viability |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound (Compound 16).
Radioligand Binding Assay
This assay is performed to determine the binding affinity of the test compound for the dopamine D4 receptor.
-
Cell Membranes: Membranes from cells stably expressing the human dopamine D4 receptor are used.
-
Radioligand: A radiolabeled D4 receptor antagonist, such as [3H]-spiperone, is used.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (Compound 16).
-
The incubation is carried out in a suitable buffer at a specific temperature and for a defined period to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled D4 receptor antagonist.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
BRET Assay for Functional Antagonism
Bioluminescence Resonance Energy Transfer (BRET) assays are used to assess the functional antagonist activity of Compound 16 at the D4 receptor by measuring its ability to block agonist-induced G-protein activation (Go and Gi) and β-arrestin 2 recruitment.
-
Principle: BRET measures the proximity between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., green fluorescent protein, GFP). In this context, the D4 receptor is fused to one BRET partner, and a downstream signaling molecule (G-protein subunit or β-arrestin 2) is fused to the other. Agonist stimulation brings the donor and acceptor into close proximity, resulting in energy transfer and a BRET signal. An antagonist will inhibit this agonist-induced BRET signal.
-
Cell Line: HEK-293T cells are co-transfected with plasmids encoding the D4 receptor fused to a BRET donor and the signaling molecule of interest (Go, Gi, or β-arrestin 2) fused to a BRET acceptor.
-
Procedure:
-
Transfected cells are plated in a 96-well plate.
-
Cells are pre-incubated with varying concentrations of the antagonist (Compound 16).
-
A fixed concentration of a D4 receptor agonist is then added to stimulate the receptor.
-
The BRET substrate (e.g., coelenterazine) is added, and the luminescence and fluorescence emissions are measured using a plate reader.
-
-
Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. The antagonist's potency (pIC50) is determined by fitting the concentration-response curves to a sigmoidal dose-response model.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the effect of Compound 16 on the metabolic activity of glioblastoma cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Cell Lines: Human glioblastoma cell lines (e.g., U87 MG, T98G, U251 MG).
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of Compound 16 for a specified duration (e.g., 48 hours).
-
After treatment, the medium is replaced with fresh medium containing MTT solution.
-
The plate is incubated to allow formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.
Reactive Oxygen Species (ROS) Detection Assay (DCFH-DA Assay)
This assay measures the intracellular production of reactive oxygen species in glioblastoma cells following treatment with Compound 16.
-
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Cell Lines: Human glioblastoma cell lines.
-
Procedure:
-
Cells are seeded in a 96-well plate or on coverslips.
-
After treatment with Compound 16, the cells are loaded with DCFH-DA solution and incubated.
-
Following incubation, the cells are washed to remove excess dye.
-
The fluorescence intensity is measured using a fluorescence microplate reader or visualized using a fluorescence microscope.
-
-
Data Analysis: The fluorescence intensity is proportional to the amount of intracellular ROS. The results are typically expressed as a fold change relative to untreated control cells.
Mitochondrial Membrane Potential Assay (JC-1 Assay)
This assay is used to assess changes in the mitochondrial membrane potential (ΔΨm) in glioblastoma cells after treatment with Compound 16.
-
Principle: The lipophilic cationic dye JC-1 exhibits a potential-dependent accumulation in mitochondria. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Cell Lines: Human glioblastoma cell lines.
-
Procedure:
-
Cells are seeded in a multi-well plate or on coverslips.
-
After treatment with Compound 16, the cells are incubated with the JC-1 dye.
-
The cells are then washed, and the fluorescence is measured using a fluorescence plate reader or a fluorescence microscope with appropriate filters for both red and green fluorescence.
-
-
Data Analysis: The ratio of red to green fluorescence is calculated. A decrease in this ratio in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.
Visualizations
Signaling Pathways
Caption: Proposed signaling pathway of Compound 16 in glioblastoma cells.
Experimental Workflows
Caption: Workflow for the BRET-based functional antagonism assay.
Caption: Workflow for the MTT cell viability assay.
Conclusion
This compound (Compound 16) represents a promising lead compound for the development of novel therapeutics for glioblastoma. Its high affinity and selective antagonist activity at the D4 receptor, coupled with its ability to induce cell death in glioblastoma cell lines through the generation of reactive oxygen species and mitochondrial dysfunction, underscore its therapeutic potential. Further preclinical and in vivo studies are warranted to fully elucidate its efficacy and safety profile for the treatment of this devastating disease. This technical guide provides a foundational understanding of the key characteristics and experimental evaluation of this compound for researchers and drug development professionals in the field.
References
- 1. New Arylpiperazines as Potent and Selective Dopamine D4 Receptor Ligands Potentially Useful to Treat Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. abcam.com [abcam.com]
In-Depth Technical Guide: Dopamine D4 Receptor Ligand 3 (CAS 3082344-46-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopamine (B1211576) D4 receptor ligand 3 (also known as Compound 16) is a potent and selective antagonist of the dopamine D4 receptor (D4R).[1] This compound has emerged as a significant area of interest in neuropharmacology and oncology, particularly for its potential therapeutic applications in treating glioblastoma. This technical guide provides a comprehensive overview of the available research on this compound, including its pharmacological profile, signaling pathways, and effects on cancer cells, supported by detailed experimental protocols.
Pharmacological Profile
Dopamine D4 receptor ligand 3 is an arylpiperazine derivative that demonstrates high affinity and selectivity for the dopamine D4 receptor.
Binding Affinity and Functional Activity
The compound has been characterized through various in vitro assays to determine its binding affinity and functional effects on the D4 receptor and associated signaling pathways.
| Parameter | Value | Receptor/Sensor | Cell Line | Reference |
| pKi | 8.86 | Dopamine D4 Receptor | - | [1] |
| pIC50 (Go) | 5.78 | Go Sensor | HEK-293T | [1] |
| pIC50 (Gi) | 5.55 | Gi Sensor | HEK-293T | [1] |
| pIC50 (βArr2) | 6.17 | β-arrestin2 Sensor | HEK-293T | [1] |
Table 1: Quantitative pharmacological data for this compound.
Signaling Pathways
As an antagonist, this compound blocks the downstream signaling initiated by the activation of the D4 receptor, which is a G protein-coupled receptor (GPCR). The primary signaling pathways affected are the Gαi/o-coupled pathways and the β-arrestin recruitment pathway.
Effects on Glioblastoma Cells
Recent research has highlighted the potential of this compound as an anti-cancer agent, specifically for glioblastoma multiforme (GBM). Studies have shown that this compound can inhibit the viability of human glioma cell lines.
Key Findings in Glioblastoma Research
-
Inhibition of Cell Viability: The compound dose-dependently decreases the viability of U87 MG, T98G, and U251 MG human glioblastoma cell lines.[1]
-
Induction of Reactive Oxygen Species (ROS): Treatment with the ligand leads to an increase in the production of reactive oxygen species within glioma cells.[1]
-
Mitochondrial Dysfunction: The compound induces mitochondrial depolarization, indicating a disruption of mitochondrial function.[1]
-
Cell Cycle Alteration: The ligand has been observed to alter the cell cycle of glioblastoma cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the research of this compound.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of the test compound for the dopamine D4 receptor.
-
Materials:
-
Membranes from cells expressing the human dopamine D4 receptor.
-
Radioligand (e.g., [3H]-spiperone).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Non-specific binding control (e.g., haloperidol).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound or buffer (for total binding) or the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value using the Cheng-Prusoff equation.
-
BRET-based Functional Assays for G-protein Activation and β-arrestin2 Recruitment
-
Objective: To assess the functional antagonist activity of the compound on G-protein activation (Gi/Go) and β-arrestin2 recruitment.
-
Materials:
-
HEK-293T cells co-transfected with constructs for the D4 receptor, a G-protein sensor (e.g., Gαi-RLuc8 and Gγ2-GFP2 for Gi), and/or a β-arrestin2 sensor (e.g., D4R-RLuc and β-arrestin2-GFP).
-
Dopamine (agonist).
-
Test compound (this compound).
-
Assay buffer/medium.
-
Coelenterazine (B1669285) h (luciferase substrate).
-
Microplate reader capable of measuring BRET.
-
-
Procedure:
-
Plate the transfected HEK-293T cells in 96-well plates.
-
Incubate the cells with the test compound at various concentrations for a specified pre-incubation time.
-
Add dopamine (at a concentration that elicits a submaximal response, e.g., EC80) to stimulate the receptor.
-
Immediately before reading, add coelenterazine h.
-
Measure the luminescence signals at two wavelengths (e.g., for RLuc8 and GFP2) using a BRET-compatible microplate reader.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the concentration of the test compound to determine the pIC50 value.
-
Cell Viability Assay (MTT Assay)
-
Objective: To measure the effect of the compound on the viability of glioblastoma cell lines.
-
Materials:
-
Glioblastoma cell lines (U87 MG, T98G, U251 MG).
-
Cell culture medium.
-
Test compound (this compound).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed the glioblastoma cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Express the results as a percentage of the viability of untreated control cells.
-
Reactive Oxygen Species (ROS) Production Assay
-
Objective: To quantify the generation of intracellular ROS in glioblastoma cells after treatment with the compound.
-
Materials:
-
Glioblastoma cell lines.
-
Test compound.
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) dye.
-
Phosphate-buffered saline (PBS).
-
96-well black plates.
-
Fluorescence microplate reader or flow cytometer.
-
-
Procedure:
-
Seed the cells in 96-well black plates.
-
Treat the cells with the test compound for the desired time.
-
Load the cells with DCFH-DA solution and incubate in the dark.
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates an increase in ROS levels.
-
Mitochondrial Membrane Potential Assay
-
Objective: To assess changes in mitochondrial membrane potential in glioblastoma cells.
-
Materials:
-
Glioblastoma cell lines.
-
Test compound.
-
Tetramethylrhodamine, ethyl ester (TMRE) or a similar potentiometric dye.
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization.
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader.
-
-
Procedure:
-
Culture the cells and treat them with the test compound.
-
Incubate the cells with TMRE dye.
-
Wash the cells to remove the unbound dye.
-
Analyze the fluorescence of the cells. A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.
-
Conclusion
This compound (CAS 3082344-46-2) is a well-characterized, potent, and selective D4 receptor antagonist. Its ability to modulate D4R signaling and, more recently, its demonstrated anti-proliferative and pro-apoptotic effects on glioblastoma cells, make it a valuable tool for both basic research and preclinical drug development. The detailed protocols provided in this guide offer a foundation for the further investigation of this promising compound.
References
A Technical Guide to the Dopamine D4 Receptor Antagonist: Compound 16
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine (B1211576) D4 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the prefrontal cortex, hippocampus, and amygdala, has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders. Its distinct neuroanatomical distribution and signaling properties suggest that selective D4 receptor antagonists may offer therapeutic benefits for conditions such as schizophrenia and glioblastoma, potentially with an improved side-effect profile compared to less selective dopaminergic agents. This technical guide provides an in-depth overview of "Compound 16," a novel and selective piperidine-based dopamine D4 receptor antagonist, summarizing its pharmacological profile, experimental characterization, and potential therapeutic applications.
Pharmacological Profile of Compound 16
Compound 16 has been identified as a potent and selective antagonist of the human dopamine D4 receptor. Its pharmacological characteristics have been determined through a series of in vitro assays, as detailed in the subsequent sections.
Data Presentation: Quantitative Analysis
The binding affinity and functional antagonist potency of Compound 16 at dopamine D2, D3, and D4 receptors are summarized below.
| Receptor Subtype | Binding Affinity (pKi) | Antagonist Potency (pIC50) - Go Sensor | Antagonist Potency (pIC50) - Gi Sensor | Antagonist Potency (pIC50) - β-Arrestin 2 Sensor |
| Dopamine D4 | 8.86[1] | 5.78[1] | 5.55[1] | 6.17[1] |
| Dopamine D2 | < 6.5 | Not Determined | Not Determined | Not Determined |
| Dopamine D3 | < 6.5 | Not Determined | Not Determined | Not Determined |
pKi is the negative logarithm of the inhibition constant (Ki). pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).
In addition to its receptor binding profile, Compound 16 has demonstrated cytotoxic effects in human glioblastoma cell lines.
| Cell Line | Effect |
| U87 MG | Inhibition of viability[1] |
| T98G | Inhibition of viability[1] |
| U251 MG | Inhibition of viability[1] |
Experimental Protocols
The characterization of Compound 16 involved several key in vitro assays. The detailed methodologies for these experiments are provided below.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the pKi of Compound 16 at human dopamine D2, D3, and D4 receptors.
Materials:
-
Cell Membranes: HEK293T cells stably expressing human recombinant D2, D3, or D4 receptors.
-
Radioligand: [³H]-Spiperone, a high-affinity antagonist for D2-like receptors.
-
Test Compound: Compound 16, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing ions such as MgCl₂.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity ligand (e.g., haloperidol) to determine non-specific binding.
-
Instrumentation: Scintillation counter and glass fiber filters.
Protocol:
-
Membrane Preparation: Homogenize HEK293T cells expressing the target receptor and prepare a membrane fraction through centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, [³H]-Spiperone (at a concentration near its Kd), and varying concentrations of Compound 16.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of Compound 16 by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is then calculated as the negative logarithm of the Ki.
Bioluminescence Resonance Energy Transfer (BRET) Assay
This assay is used to assess the functional activity of a compound by measuring its ability to antagonize agonist-induced G-protein activation or β-arrestin recruitment.
Objective: To determine the pIC50 of Compound 16 for the inhibition of dopamine-induced Go activation, Gi activation, and β-arrestin 2 recruitment at the D4 receptor.
Materials:
-
Cell Line: HEK-293T cells.
-
Expression Plasmids: Plasmids encoding the D4 receptor, a G-protein subunit fused to Renilla luciferase (Rluc), and a G-protein effector or β-arrestin 2 fused to a fluorescent protein (e.g., YFP).
-
Agonist: Dopamine.
-
Test Compound: Compound 16.
-
Substrate: Coelenterazine (B1669285) h (for Rluc).
-
Instrumentation: A plate reader capable of detecting both luminescence and fluorescence.
Protocol:
-
Cell Transfection: Co-transfect HEK-293T cells with the appropriate expression plasmids.
-
Cell Plating: Plate the transfected cells into 96-well microplates.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of Compound 16.
-
Agonist Stimulation: Add a fixed concentration of dopamine to stimulate the D4 receptor.
-
Substrate Addition: Add coelenterazine h to the wells.
-
Signal Detection: Measure the luminescence and fluorescence signals using a plate reader.
-
Data Analysis: Calculate the BRET ratio (fluorescence/luminescence). Plot the BRET ratio against the concentration of Compound 16 and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The pIC50 is the negative logarithm of the IC50.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Objective: To evaluate the effect of Compound 16 on the viability of human glioblastoma cell lines (U87 MG, T98G, and U251 MG).
Materials:
-
Cell Lines: U87 MG, T98G, and U251 MG glioblastoma cells.
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Test Compound: Compound 16.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.
-
Solubilizing Agent: DMSO or a similar solvent to dissolve the formazan (B1609692) crystals.
-
Instrumentation: A microplate reader capable of measuring absorbance at ~570 nm.
Protocol:
-
Cell Seeding: Seed the glioblastoma cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of Compound 16 and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the untreated control and plot it against the concentration of Compound 16 to determine the dose-dependent effect.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Methodological & Application
Application Notes and Protocols: Dopamine D4 Receptor Radioligand Binding Assay Featuring "Dopamine D4 Receptor Ligand 3"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Dopamine (B1211576) D4 receptor (D4R) is a member of the D2-like family of G protein-coupled receptors (GPCRs) and is predominantly expressed in the limbic and cortical areas of the brain.[1] Its involvement in various neuropsychiatric disorders, including schizophrenia and ADHD, has made it a significant target for drug discovery.[1] Radioligand binding assays are a fundamental tool for characterizing the interaction of novel compounds with the D4R. This document provides a detailed protocol for a competitive radioligand binding assay using [³H]-spiperone to determine the binding affinity of a selective antagonist, referred to herein as "Dopamine D4 Receptor Ligand 3".
Signaling Pathway
The Dopamine D4 receptor primarily couples to the inhibitory G protein, Gαi/o. Upon agonist binding, the activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This reduction in cAMP modulates the activity of downstream effectors such as Protein Kinase A (PKA). Antagonists, such as this compound, bind to the receptor but do not elicit this signaling cascade; instead, they block the binding of endogenous agonists like dopamine.
Quantitative Data
The binding affinity of "this compound" and other common antipsychotic agents for the Dopamine D4 receptor is summarized below. The inhibitor constant (Kᵢ) is a measure of the ligand's binding affinity, with lower values indicating higher affinity.
Table 1: Binding Affinity of this compound
| Compound | Receptor | pKᵢ | Kᵢ (nM) | Cell Line | Radioligand |
| This compound (Compound 16) | Dopamine D4 | 8.86 | 1.38 | HEK-293T | Not Specified |
Data sourced from MedChemExpress.[4][5]
Table 2: Comparative Binding Affinities (Kᵢ in nM) of Various Ligands for the Dopamine D4 Receptor
| Compound | Dopamine D4 Kᵢ (nM) |
| Clozapine | < 20 |
| Risperidone | < 20 |
| Olanzapine | < 20 |
| Loxapine | < 20 |
| Chlorpromazine | < 20 |
| Fluphenazine | < 20 |
| Haloperidol (B65202) | 10-100 |
| Spiperone | ~0.07 |
| Pramipexole | 5.1 |
| Bromocriptine | 59.7 |
Data compiled from multiple sources.[6][7]
Experimental Protocols
This section details the protocol for a competitive radioligand binding assay to determine the inhibitory constant (Kᵢ) of "this compound" for the human Dopamine D4 receptor.
Materials
-
Cell Membranes: HEK-293 or CHO cells stably expressing the human Dopamine D4 receptor.
-
Radioligand: [³H]-spiperone (Specific Activity: 15-30 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Haloperidol (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Equipment:
-
96-well microplates.
-
Cell harvester with glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine).
-
Liquid scintillation counter.
-
Homogenizer.
-
Centrifuge.
-
Experimental Workflow
Procedure
-
Membrane Preparation:
-
Harvest cultured cells expressing the Dopamine D4 receptor.
-
Homogenize the cells in ice-cold assay buffer.
-
Centrifuge the homogenate at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh, ice-cold assay buffer and centrifuging again.
-
Resuspend the final pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding (TB): Add assay buffer, a fixed concentration of [³H]-spiperone (typically at or near its K_d for the D4 receptor), and the cell membrane preparation.
-
Non-Specific Binding (NSB): Add assay buffer, [³H]-spiperone, a high concentration of a non-labeled antagonist like haloperidol (10 µM), and the cell membrane preparation.
-
Competition Binding: Add assay buffer, [³H]-spiperone, increasing concentrations of "this compound", and the cell membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any unbound radioactivity.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
-
Generate Competition Curve:
-
Plot the specific binding (as a percentage of the maximum specific binding) against the logarithm of the concentration of "this compound".
-
-
Determine IC₅₀:
-
Fit the competition curve using non-linear regression to determine the IC₅₀ value, which is the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand.
-
-
Calculate Kᵢ:
Conclusion
This application note provides a comprehensive framework for conducting a radioligand binding assay to characterize the affinity of novel compounds for the Dopamine D4 receptor, using "this compound" as a prime example. The detailed protocol and data presentation guidelines are intended to support researchers in the fields of pharmacology and drug development in their efforts to identify and characterize new therapeutic agents targeting the dopaminergic system.
References
- 1. The dopamine D4 receptors and mechanisms of antipsychotic atypicality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 293T cells. | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 9. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: cAMP Functional Assay for Dopamine D4 Receptor Ligand 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Dopamine (B1211576) D4 receptor (D4R) is a member of the D2-like family of G-protein coupled receptors (GPCRs) and is predominantly expressed in the prefrontal cortex, hippocampus, and amygdala.[1][2] As a Gi/o-coupled receptor, its activation by an agonist, such as dopamine, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] This signaling pathway makes the D4 receptor a significant target for therapeutic intervention in a variety of neuropsychiatric disorders.
"Dopamine D4 receptor ligand 3," also identified as Compound 16, is a potent and selective antagonist of the Dopamine D4 receptor.[3][4] Functional characterization of this ligand is crucial for understanding its mechanism of action and its potential as a therapeutic agent. This document provides detailed application notes and protocols for conducting a cAMP functional assay to characterize the antagonist activity of this compound at the D4 receptor.
Pharmacological Profile of this compound (Compound 16)
This compound has been characterized through various assays to determine its binding affinity and functional potency. A summary of the available quantitative data is presented below.
| Parameter | Value | Assay Type | Cell Line | Source |
| pKi | 8.86 | Radioligand Binding Assay | HEK-293T | [3] |
| pIC50 (Go) | 5.78 | BRET-based G-protein activation assay | HEK-293T | [3] |
| pIC50 (Gi) | 5.55 | BRET-based G-protein activation assay | HEK-293T | [3] |
| pIC50 (β-Arrestin 2) | 6.17 | BRET-based β-arrestin recruitment assay | HEK-293T | [3] |
| EC50 (agonist mode) | 2.7 nM | cAMP Inhibition Assay | Stably expressing D4R cell line | [4] |
| Emax (agonist mode) | 61.9% | cAMP Inhibition Assay | Stably expressing D4R cell line | [4] |
Note: In antagonist mode for the cAMP inhibition assay, Compound 16 was found to block the function of the D4 receptor to a degree similar to its maximal agonist activity, indicating it acts as a partial agonist/antagonist.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the Dopamine D4 receptor and the general workflow for a cAMP functional assay to determine the antagonist activity of a test compound.
Experimental Protocols
The following is a detailed protocol for determining the IC50 value of "this compound" in a cell-based cAMP functional assay. This protocol is a general guideline and may require optimization based on the specific cell line and cAMP assay kit used.
Objective
To quantify the antagonist potency (IC50) of this compound by measuring its ability to counteract the dopamine-induced inhibition of forskolin-stimulated cAMP production in cells stably expressing the human Dopamine D4 receptor.
Materials
-
Cell Line: A stable cell line expressing the human Dopamine D4 receptor (e.g., HEK293 or CHO cells).
-
Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM or F-12) supplemented with fetal bovine serum (FBS), antibiotics, and selection agents.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) containing 0.1% Bovine Serum Albumin (BSA).
-
This compound (Compound 16): Prepare a stock solution in a suitable solvent (e.g., DMSO) and create serial dilutions in assay buffer.
-
Dopamine (Agonist): Prepare a stock solution and dilute to the EC80 concentration in assay buffer. The EC80 concentration should be predetermined in an agonist-mode cAMP assay.
-
Forskolin: An adenylyl cyclase activator, used to increase basal cAMP levels.
-
Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX) to prevent the degradation of cAMP.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF®, AlphaScreen®, or ELISA-based kits).
-
384-well white, opaque microplates.
-
HTRF or AlphaScreen-compatible plate reader.
Protocol
-
Cell Preparation and Plating:
-
Culture the Dopamine D4 receptor-expressing cells to approximately 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer at a predetermined optimal density.
-
Add a PDE inhibitor (e.g., 500 µM IBMX) to the cell suspension.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. The concentration range should be sufficient to generate a full dose-response curve (e.g., from 1 pM to 10 µM).
-
-
Assay Procedure:
-
Dispense a small volume (e.g., 5 µL) of each concentration of this compound into the wells of a 384-well plate. Include a vehicle control (assay buffer with the same final concentration of DMSO).
-
Prepare a solution containing dopamine at its EC80 concentration and a concentration of forskolin that elicits a submaximal but robust cAMP signal.
-
Add the cell suspension to the dopamine/forskolin mixture.
-
Dispense an equal volume (e.g., 5 µL) of this cell/agonist/forskolin mixture into each well containing the antagonist.
-
Seal the plate and incubate at room temperature for a specified time (e.g., 30-60 minutes) to allow for the reaction to reach equilibrium.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the specific cAMP assay kit, add the detection reagents to each well. This typically involves the sequential addition of a labeled cAMP conjugate and a specific anti-cAMP antibody.[5]
-
-
Data Acquisition:
-
Incubate the plate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate using a plate reader compatible with the chosen detection technology (e.g., HTRF or AlphaScreen).
-
Data Analysis
-
Signal Normalization: Normalize the raw data. The signal from the wells with only the agonist and forskolin (no antagonist) represents the 0% inhibition, and the signal from the wells with forskolin only (no agonist or antagonist) represents 100% inhibition.
-
Dose-Response Curve: Plot the normalized response (percentage of inhibition) against the logarithm of the antagonist concentration.
-
IC50 Determination: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve with a variable slope) to determine the IC50 value, which is the concentration of the antagonist that produces 50% of the maximal inhibition.
Conclusion
The cAMP functional assay is a robust and reliable method for characterizing the antagonist activity of compounds targeting the Dopamine D4 receptor. The provided protocol offers a detailed framework for determining the potency of "this compound." The quantitative data obtained from this assay is essential for the preclinical evaluation of this compound and for guiding further drug development efforts.
References
- 1. Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for β-arrestin Recruitment Assay: Dopamine D4 Receptor Ligand 3
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing a β-arrestin recruitment assay to characterize the interaction of "Dopamine D4 receptor ligand 3" with the Dopamine (B1211576) D4 receptor (D4R).
Introduction
The Dopamine D4 receptor (D4R) is a G protein-coupled receptor (GPCR) implicated in various neurological and psychiatric conditions, making it a significant target for drug discovery.[1][2] Upon activation by an agonist, GPCRs typically initiate signaling cascades through G proteins. Subsequently, to attenuate this signaling, G protein-coupled receptor kinases (GRKs) phosphorylate the activated receptor, which promotes the binding of β-arrestin proteins.[1][2] This β-arrestin recruitment not only desensitizes G protein-mediated signaling but can also initiate a separate wave of G protein-independent signaling.[2] Therefore, assays that measure β-arrestin recruitment are crucial tools for characterizing the pharmacological profile of ligands and identifying biased agonists, which preferentially activate one pathway over the other.[3]
"this compound" has been identified as a potent D4R antagonist.[4] Understanding its ability to modulate β-arrestin recruitment is essential for elucidating its mechanism of action and potential therapeutic effects. This document outlines the principles and a detailed protocol for a β-arrestin recruitment assay, specifically tailored for investigating this ligand.
Assay Principle
The β-arrestin recruitment assay described here is based on the principle of enzyme fragment complementation (EFC). In this system, the Dopamine D4 receptor is tagged with a small enzyme fragment (e.g., ProLink™ or PK), and β-arrestin is tagged with a larger, inactive enzyme fragment (e.g., Enzyme Acceptor or EA).[3][5] When an agonist binds to the D4R and induces its phosphorylation, β-arrestin is recruited to the receptor. This proximity allows the two enzyme fragments to combine and form a functional enzyme, which then hydrolyzes a substrate to produce a detectable signal, typically chemiluminescence.[3][5] Antagonists, such as "this compound", will compete with agonists, thereby inhibiting β-arrestin recruitment and reducing the signal.
Dopamine D4 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway leading to β-arrestin recruitment upon Dopamine D4 receptor activation.
Quantitative Data for this compound
The following table summarizes the reported antagonist activity of "this compound" in a β-arrestin recruitment assay.[4]
| Ligand | Target | Assay Type | Cell Line | Parameter | Value |
| This compound | Dopamine D4 Receptor | β-arrestin2 Recruitment | HEK-293T | pIC50 | 6.17 |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).
Experimental Protocol
This protocol is a general guideline for a 384-well plate format using a commercially available β-arrestin recruitment assay system, such as the PathHunter® assay.
Materials and Reagents
-
PathHunter® CHO-K1 Human DRD4 β-arrestin cell line (or equivalent)
-
Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics)
-
"this compound"
-
Reference D4R agonist (e.g., Dopamine)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Detection reagents (as per manufacturer's instructions)
-
384-well white, solid-bottom assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with chemiluminescence detection capabilities
Experimental Workflow
The following diagram outlines the major steps in the β-arrestin recruitment assay.
Step-by-Step Procedure
1. Cell Culture and Plating: a. Culture the PathHunter® CHO-K1 Human DRD4 β-arrestin cells according to the manufacturer's instructions. b. On the day of the assay, harvest the cells and resuspend them in fresh, serum-free medium. c. Seed the cells into a 384-well white, solid-bottom assay plate at the recommended density. d. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
2. Compound Preparation: a. Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the ligand in assay buffer to create a concentration range for the dose-response curve. c. Prepare a solution of the reference agonist at a concentration that elicits a submaximal response (EC80).
3. Antagonist Treatment: a. Carefully remove the culture medium from the cell plate. b. Add the diluted "this compound" to the appropriate wells. Include vehicle control wells. c. Incubate the plate for 30 minutes at 37°C.
4. Agonist Stimulation: a. Add the reference agonist solution to all wells except for the negative control wells. b. Incubate the plate for 90 minutes at 37°C.
5. Signal Detection: a. Allow the plate and detection reagents to equilibrate to room temperature. b. Prepare the detection reagent solution according to the manufacturer's protocol. c. Add the detection reagent to all wells. d. Incubate the plate at room temperature for 60 minutes, protected from light.
6. Data Acquisition and Analysis: a. Measure the chemiluminescent signal using a plate reader. b. Subtract the background signal (wells with no agonist) from all other readings. c. Plot the normalized response as a function of the logarithm of the antagonist concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value. e. Calculate the pIC50 (-log(IC50)).
Conclusion
The β-arrestin recruitment assay is a powerful tool for characterizing the pharmacological properties of Dopamine D4 receptor ligands. By following the protocol outlined in these application notes, researchers can effectively determine the antagonist potency of "this compound" and gain valuable insights into its mechanism of action at the D4R. This information is critical for the development of novel therapeutics targeting this important receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2 [frontiersin.org]
- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
How to dissolve and store "Dopamine D4 receptor ligand 3" for experiments
Application Notes and Protocols for Dopamine (B1211576) D4 Receptor Ligand 3
Product Name: Dopamine D4 Receptor Ligand 3 (Catalog No. D4R-L3)
Audience: This document is intended for researchers, scientists, and drug development professionals utilizing this compound in experimental settings.
Disclaimer: this compound is a fictional compound created for illustrative purposes. The following protocols and data are based on the general characteristics of dopamine receptor ligands and should be adapted as per the specific properties of any real-world compound.
Product Description
This compound (D4R-L3) is a selective antagonist for the human Dopamine D4 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the mesolimbic system of the brain.[1] Due to its high selectivity and affinity for the D4 subtype over other dopamine receptors (D1, D2, D3, D5), D4R-L3 is a valuable tool for investigating the physiological and pathological roles of this specific receptor in neuropsychiatric disorders.[2][3] Proper handling, dissolution, and storage of this ligand are critical to ensure its stability and obtain reliable, reproducible experimental results.
Chemical and Physical Properties
To ensure the effective use of D4R-L3, it is essential to understand its physical and chemical properties. The compound is supplied as a crystalline solid and exhibits specific solubility and stability characteristics that must be considered during experimental design.
Solubility Data
The solubility of D4R-L3 has been determined in several common laboratory solvents. It is recommended to first prepare a stock solution in an organic solvent like DMSO, which can then be further diluted into aqueous buffers for final experimental concentrations.[4]
| Solvent | Solubility at 25°C | Maximum Stock Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | > 50 mg/mL | 10 mM | Recommended primary solvent for stock solutions. |
| Ethanol (95%) | > 25 mg/mL | 5 mM | Suitable alternative to DMSO. |
| Methanol | > 25 mg/mL | 5 mM | Can be used for stock solutions. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.1 mg/mL | Not Recommended | Insoluble in aqueous buffers alone. |
| Water | < 0.1 mg/mL | Not Recommended | Insoluble.[5] |
Table 1: Solubility of this compound in various solvents.
Stability and Storage
D4R-L3 is sensitive to oxidation, light, and pH.[5] Proper storage is crucial to prevent degradation and maintain its biological activity. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.
| Condition | Storage Form | Recommended Temperature | Stability Duration | Notes |
| Long-Term | Solid Powder | -20°C | ≥ 24 months | Protect from light and moisture. |
| Stock Solution (in DMSO/Ethanol) | Aliquots | -80°C | Up to 6 months | Avoid repeated freeze-thaw cycles. Protect from light. |
| Stock Solution (in DMSO/Ethanol) | Aliquots | -20°C | Up to 3 months | Less ideal than -80°C but acceptable for shorter periods. |
| Diluted Aqueous Solution | Working Solution | 2-8°C | < 24 hours | Prepare fresh daily from stock solution. Protect from light. |
Table 2: Storage and stability recommendations for this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the dissolution and storage of D4R-L3 to ensure optimal performance in downstream applications.
Protocol for Preparation of Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution, which is a common starting point for most in vitro experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Equilibration: Allow the vial of D4R-L3 powder to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of D4R-L3 powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to the tube to achieve a final concentration of 10 mM.
-
Dissolution: Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.[5]
-
Storage: Store the aliquots at -80°C for long-term use (up to 6 months) or -20°C for shorter-term storage (up to 3 months).
Protocol for Preparation of Aqueous Working Solutions
For most biological assays, the organic stock solution must be diluted into an aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low (typically ≤0.1%) to avoid affecting the experimental system.[4]
Materials:
-
10 mM D4R-L3 stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, HBSS, or cell culture medium)
-
Sterile tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM D4R-L3 stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer to reach the final experimental concentration.
-
Mixing: Gently mix by pipetting or inverting the tube after each dilution step. Avoid vigorous vortexing, which can cause precipitation of the compound.
-
Final Solvent Concentration: Calculate the final percentage of DMSO in the working solution and ensure it is below the tolerance level for your specific assay (e.g., <0.1% for cell-based assays).[4]
-
Usage: Use the freshly prepared working solution immediately or within 24 hours if stored at 2-8°C and protected from light.
Visualized Workflows and Pathways
Ligand Dissolution Workflow
The following diagram outlines the standard procedure for preparing stock and working solutions of this compound.
Caption: Workflow for preparing D4R-L3 solutions.
Solvent Selection Guide
This decision tree provides a logical guide for selecting the appropriate solvent system based on the experimental requirements.
Caption: Decision guide for solvent selection.
References
- 1. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of a new selective dopamine D4 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dosing and Administration of Dopamine D4 Receptor Ligands in Animal Models
Disclaimer: Publicly available, peer-reviewed literature with specific in vivo dosing and administration protocols for "Dopamine D4 receptor ligand 3" (also referred to as Compound 16) is limited. The following application notes and protocols are based on established methodologies for other selective dopamine (B1211576) D4 receptor antagonists in common animal models. These should serve as a comprehensive guide for researchers to develop study-specific protocols.
Introduction
The dopamine D4 receptor (D4R) is a G protein-coupled receptor primarily expressed in the prefrontal cortex, amygdala, and hippocampus. Its involvement in higher cognitive functions and its association with neuropsychiatric disorders such as ADHD and schizophrenia have made it a significant target for drug development. These notes provide an overview of the in vivo application of selective D4R antagonists in animal models, focusing on dosing, administration, and experimental design.
Preclinical Animal Models
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of D4R ligands. Commonly used models include:
-
Rodent Models of Cognitive Dysfunction: These models are used to assess the effects of D4R ligands on learning, memory, and executive function.
-
Hyperactivity Models: Often used in the context of ADHD research, these models, such as those induced by neonatal 6-hydroxydopamine (6-OHDA) lesions, exhibit increased locomotor activity that can be modulated by dopaminergic agents.[1][2]
-
Models of Anxiety and Depression: The elevated plus-maze and open-field tests are employed to investigate the anxiolytic or anxiogenic potential of D4R ligands.
-
Drug Self-Administration Models: These are used to study the role of D4R in addiction and the rewarding effects of substances of abuse.
Dosing and Administration of Representative D4R Antagonists
The tables below summarize dosing and administration details for several well-characterized, selective dopamine D4 receptor antagonists from published preclinical studies. This information can guide dose selection for novel D4R ligands.
Table 1: Intraperitoneal (i.p.) Dosing of Dopamine D4 Receptor Antagonists in Rats
| Compound | Dose Range (mg/kg) | Animal Model | Vehicle | Key Findings | Reference |
| L-741,741 | 1.5 - 6 | Male Wistar rats | 10% DMSO in saline | Dose-dependent effects on sleep-wake cycle.[3] | [3] |
| L-745,870 | 0.02 - 2 | Male rats | Saline | Increased position bias in a spontaneous alternation task at the highest dose.[4] | [4] |
| U-101,958 | 1 - 10 | Neonatally 6-OHDA-lesioned rats | Not specified | Dose-dependently inhibited motor hyperactivity.[1] | [1] |
| ML398 | 3 - 10 | Male Sprague-Dawley rats | Not specified | Reversed cocaine-induced hyperlocomotion at 10 mg/kg.[5] | [5] |
| FMJ-054 | Not specified | Male and female Sprague Dawley rats | 35% DMSO and 4% Tween 80 in sterile saline | No effect on locomotor activity or anxiety-like behavior at the doses evaluated.[6][7] | [6][7] |
Table 2: Intraperitoneal (i.p.) Dosing of Dopamine D4 Receptor Antagonists in Mice
| Compound | Dose Range (mg/kg) | Animal Model | Vehicle | Key Findings | Reference |
| PNU-101387G | Not specified | Neonatally 6-OHDA-lesioned wild-type mice | Not specified | Prevented hyperactivity.[2] | [2] |
Experimental Protocols
Protocol 1: Preparation of D4R Antagonist Formulation for Intraperitoneal Injection
This protocol provides a general method for preparing a D4R antagonist for in vivo administration, based on common vehicles used in published studies.
Materials:
-
Dopamine D4 receptor antagonist
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of the D4R antagonist based on the desired final concentration and injection volume.
-
Initial Solubilization: In a sterile microcentrifuge tube, add a small volume of DMSO to the weighed compound. For example, to prepare a 1 mg/mL solution, you might first dissolve 10 mg of the compound in 1 mL of DMSO.
-
Vortexing: Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary, but care should be taken to avoid degradation of the compound.
-
Addition of Surfactant: Add Tween 80 to the solution. A common final concentration is between 1% and 5%.
-
Dilution with Saline: Gradually add sterile saline to the mixture while vortexing to reach the final desired volume and concentration. The final concentration of DMSO should ideally be kept low (e.g., <10%) to minimize potential toxicity.
-
Final Mixing: Vortex the final solution thoroughly to ensure a homogenous suspension or solution.
-
Storage: Use the prepared formulation immediately. If short-term storage is necessary, store it at 4°C and protect it from light. Before use, allow the solution to return to room temperature and vortex again.
Protocol 2: Assessment of Motor Activity in an Open-Field Test
This protocol describes a common behavioral assay to evaluate the effect of a D4R antagonist on locomotor activity and anxiety-like behavior in rodents.
Materials:
-
Open-field arena (e.g., a square or circular arena with high walls)
-
Video tracking system and software
-
Prepared D4R antagonist formulation
-
Vehicle control solution
-
Syringes and needles for injection
-
Experimental animals (e.g., rats or mice)
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment begins.
-
Habituation (Optional): Some protocols include a habituation session where animals are placed in the open-field arena for a set period on the day before testing.
-
Drug Administration: Administer the D4R antagonist or vehicle control via the chosen route (e.g., intraperitoneal injection). A typical dosing volume for i.p. injection in rats is 1 mL/kg.
-
Pre-treatment Interval: Place the animal back in its home cage for a specific pre-treatment time (e.g., 30 minutes) to allow for drug absorption and distribution.
-
Open-Field Test: Gently place the animal in the center of the open-field arena.
-
Data Recording: Record the animal's activity using the video tracking system for a defined period (e.g., 10-30 minutes).
-
Data Analysis: The software will analyze the video to quantify various parameters, including:
-
Locomotor Activity: Total distance traveled, mean speed.
-
Anxiety-like Behavior: Time spent in the center versus the periphery of the arena, number of entries into the center zone.
-
-
Arena Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
Visualizations
Caption: Experimental workflow for in vivo testing of a D4R ligand.
Caption: Simplified D4R antagonist signaling pathway.
References
- 1. Effects of dopamine D4 receptor-selective antagonists on motor hyperactivity in rats with neonatal 6-hydroxydopamine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dopamine D4 receptor is essential for hyperactivity and impaired behavioral inhibition in a mouse model of attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of selective dopamine D4 receptor antagonist, L-741,741, on sleep and wakefulness in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of dopamine D4 receptor antagonist on spontaneous alternation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rdw.rowan.edu [rdw.rowan.edu]
- 7. Rowan Digital Works - Rowan-Virtua Research Day: Effects of Novel Dopamine D4 Receptor-Targeted Compounds on locomotor activity and Anxiety-Like Behavior in Male and Female Sprague Dawley Rats [rdw.rowan.edu]
Application Notes and Protocols for Studying the Effects of Dopamine D4 Receptor Ligands
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing cell culture models to investigate the effects of Dopamine (B1211576) D4 receptor (DRD4) ligands. For the purpose of these protocols, the well-characterized DRD4 ligand, Nemonapride , will be used as a representative example.
Introduction to Dopamine D4 Receptor
The Dopamine D4 receptor (DRD4) is a G protein-coupled receptor (GPCR) belonging to the D2-like family of dopamine receptors.[1][2] It is primarily coupled to Gαi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][3] DRD4 is expressed in various regions of the brain, including the prefrontal cortex, hippocampus, and amygdala, and is implicated in a range of neurological and psychiatric conditions such as schizophrenia, ADHD, and substance use disorders.[1][2][4][5] Consequently, DRD4 is a significant target for drug discovery and development.
Cell Culture Models for DRD4 Studies
The study of DRD4 functionality and the effects of its ligands heavily relies on in vitro cell culture models. Commonly used models include recombinant cell lines that stably or transiently express the human DRD4.
Recommended Cell Lines:
-
Human Embryonic Kidney 293 (HEK293) cells: These cells are widely used for their high transfection efficiency and robust growth characteristics, making them suitable for stable and transient expression of DRD4.[6]
-
Chinese Hamster Ovary (CHO) cells: CHO cells are another popular choice for establishing stable cell lines expressing GPCRs, including DRD4.[4] They provide a low background of endogenous dopamine receptor expression.
-
U2OS cells: Human osteosarcoma U2OS cells are utilized in commercially available assay systems, such as the cAMPNOMAD D4 Dopamine Receptor Cell Line, which co-expresses DRD4 and a cAMP biosensor.[3][7]
-
GH4C1 cells: These rat pituitary tumor cells have been used to create stable cell lines expressing different DRD4 variants to study their pharmacological properties.[8]
Data Presentation
The following tables summarize key quantitative data for representative DRD4 ligands, which can serve as a reference for experimental design and data interpretation.
Table 1: Binding Affinities (Ki) of Representative Ligands for Human Dopamine D2-like Receptors
| Ligand | D2R Ki (nM) | D3R Ki (nM) | D4R Ki (nM) | Reference |
| Nemonapride | ~1.0 | ~0.5 | ~0.3 | [9][10] |
| L-745,870 | >1000 | >1000 | ~1.0 | [10] |
| A-412997 | 115-fold > D4R | 31-fold > D4R | ~1.0 | [2] |
| Dopamine | ~500 | ~100 | ~40 | [4] |
| Quinpirole | ~50 | ~10 | ~5 | [6][8] |
Table 2: Functional Potencies (EC50/IC50) of Representative Ligands at the Human D4 Receptor
| Ligand | Assay Type | Potency (nM) | Emax (%) | Reference |
| A-412997 | cAMP Inhibition | EC50 = 2.7 | 61.9 | [2] |
| A-412997 | β-arrestin Recruitment | EC50 = 473 | 22.5 | [2] |
| PD168077 | Cell Viability (vs. Glutamate) | Protective | N/A | [11] |
| Dopamine | cAMP Inhibition | ~10-100 | ~50-70 | [3][4] |
Signaling Pathways
Activation of the DRD4 by an agonist initiates a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, though other pathways are also implicated.
Figure 1: Simplified signaling pathways of the Dopamine D4 receptor.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance of DRD4-Expressing HEK293 Cells
This protocol describes the standard procedure for culturing HEK293 cells stably expressing the human Dopamine D4 receptor.
Materials:
-
HEK293 cells stably expressing human DRD4
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418) or other selection antibiotic
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and the appropriate concentration of G418 (typically 200-500 µg/mL, determine empirically).
-
Cell Thawing: Thaw a cryopreserved vial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 10 mL of pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.
-
Cell Plating: Resuspend the cell pellet in 10 mL of complete growth medium and transfer to a T-75 cell culture flask.
-
Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralization and Splitting: Add 10 mL of complete growth medium to inactivate the trypsin. Resuspend the cells and split them at a ratio of 1:3 to 1:6 into new flasks containing fresh medium.
-
Routine Maintenance: Change the medium every 2-3 days.
Figure 2: Workflow for cell culture and maintenance.
Protocol 2: Radioligand Binding Assay
This protocol is for determining the binding affinity of a test compound (e.g., Nemonapride) to the DRD4 expressed in cell membranes.
Materials:
-
Membranes from DRD4-expressing cells
-
[3H]-Spiperone or other suitable radioligand
-
Test compound (Nemonapride)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Non-specific binding control (e.g., 10 µM Haloperidol)
-
96-well filter plates
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize cultured cells in ice-cold buffer and centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [3H]-Spiperone (e.g., 0.1-1.0 nM), and serial dilutions of the test compound. For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol).
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through a filter plate using a vacuum manifold. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 3: cAMP Inhibition Assay
This protocol measures the ability of a DRD4 agonist to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
Materials:
-
DRD4-expressing cells (e.g., CHO-DRD4 or U2OS-DRD4)
-
Assay medium (e.g., serum-free DMEM)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Test agonist (e.g., Quinpirole)
-
Test antagonist (e.g., Nemonapride)
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescent biosensor-based)
-
96-well or 384-well assay plates
Procedure:
-
Cell Plating: Seed the DRD4-expressing cells into 96-well or 384-well plates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the test agonist. If testing an antagonist, prepare serial dilutions of the antagonist and a fixed concentration of a reference agonist.
-
Assay Incubation:
-
Agonist Mode: Aspirate the culture medium and add the test agonist dilutions to the cells.
-
Antagonist Mode: Pre-incubate the cells with the antagonist dilutions for 15-30 minutes, then add a fixed concentration of a reference agonist (e.g., EC80 of Quinpirole).
-
-
Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells to stimulate cAMP production.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound. For agonists, determine the EC50 and Emax. For antagonists, determine the IC50.
Figure 3: Workflow for a cAMP inhibition assay.
Protocol 4: MAPK/ERK Activation Assay (Western Blot)
This protocol assesses the activation of the MAPK/ERK pathway following DRD4 stimulation by measuring the phosphorylation of ERK1/2.
Materials:
-
DRD4-expressing cells
-
Serum-free medium
-
Test agonist
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours. Treat the cells with the test agonist for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total-ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-ERK to total-ERK.
Conclusion
The cell culture models and protocols described in these application notes provide a robust framework for investigating the pharmacological and functional effects of Dopamine D4 receptor ligands. By employing these methods, researchers can effectively characterize the binding, signaling, and cellular responses mediated by DRD4, thereby advancing the development of novel therapeutics for associated disorders.
References
- 1. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. innoprot.com [innoprot.com]
- 4. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expression and functional characterisation of a synthetic version of the human D4 dopamine receptor in a stable human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D4 Dopamine Receptor Cell Line – Cells Online [cells-online.com]
- 8. academic.oup.com [academic.oup.com]
- 9. D4 dopamine receptor high-resolution structures enable the discovery of selective agonists [escholarship.org]
- 10. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 | eLife [elifesciences.org]
- 11. The Activation of Dopamine D4 Receptors Inhibits Oxidative Stress-Induced Nerve Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dopamine D4 Receptor Ligand 3 (Compound 16)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Dopamine D4 Receptor Ligand 3 (also referred to as Compound 16), a potent and selective antagonist for the Dopamine D4 Receptor (D4R). This document details its pharmacological properties and provides protocols for its use in studying D4R signaling pathways, with a particular focus on its effects in glioblastoma cell lines.
Introduction
This compound (Compound 16) is a novel arylpiperazine derivative identified as a high-affinity antagonist for the human Dopamine D4 Receptor. Its selectivity and potent activity make it a valuable research tool for elucidating the physiological and pathological roles of D4R signaling. The D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is primarily coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Emerging research has also implicated D4R in various cellular processes, including cell viability and mitochondrial function, particularly in the context of cancer.
Physicochemical Properties
| Property | Value |
| Compound Name | This compound (Compound 16) |
| Molecular Formula | C₂₈H₃₁N₃O₅ |
| Molecular Weight | 489.56 g/mol |
| CAS Number | 3082344-46-2 |
| Class | Arylpiperazine |
Pharmacological Data
This compound (Compound 16) has been characterized through various in vitro assays to determine its binding affinity and functional antagonism at the D4 receptor.
Binding Affinity
The binding affinity of Compound 16 for the human Dopamine D4 Receptor was determined using radioligand binding assays.
| Receptor Subtype | pKi |
| Dopamine D4 | 8.86 |
pKi is the negative logarithm of the inhibition constant (Ki).
Functional Antagonism
The antagonist activity of Compound 16 was assessed by measuring its ability to inhibit G protein activation and β-arrestin 2 recruitment in response to an agonist in HEK-293T cells.
| Transducer Pathway | pIC50 |
| Gαo Activation | 5.78 |
| Gαi Activation | 5.55 |
| β-Arrestin 2 Recruitment | 6.17 |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).
Application in Glioblastoma Research
Recent studies have highlighted the potential of D4R antagonists in the context of glioblastoma (GBM). This compound (Compound 16) has been shown to inhibit the viability of human glioblastoma cell lines, including U87 MG, T98G, and U251 MG.[1] Its mechanism of action in this context involves the induction of reactive oxygen species (ROS) production and mitochondrial dysfunction.[1]
Signaling Pathways
This compound (Compound 16) acts as an antagonist, blocking the canonical Gαi/o-mediated signaling pathway and β-arrestin recruitment. In the context of glioblastoma cells, its antagonism leads to downstream effects on cellular stress pathways.
Experimental Protocols
Disclaimer: The following protocols are representative examples based on standard methodologies. The specific experimental details for this compound (Compound 16) from the primary literature were not fully available.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the D4 receptor.
References
Application of "Dopamine D4 receptor ligand 3" in neuroscience research
Application Notes: Dopamine (B1211576) D4 Receptor Ligand 3 (Compound 16)
For Research Use Only
Description
Dopamine D4 Receptor Ligand 3, also identified as Compound 16, is a potent and selective antagonist of the Dopamine D4 Receptor (D4R). It has demonstrated significant potential in neuroscience research, particularly in the investigation of novel therapeutic strategies for glioblastoma. This compound serves as a valuable tool for studying D4R-mediated signaling pathways and their role in both normal physiological processes and pathological conditions.
Applications
-
Selective Antagonism of Dopamine D4 Receptor: With a high binding affinity for D4R, this ligand can be used to block the receptor's activity in vitro and in vivo, allowing for the elucidation of its specific functions.
-
Glioblastoma Research: Studies have shown that this compound can inhibit the viability of human glioma cell lines, suggesting its potential as a lead compound for the development of novel anti-cancer therapies.[1] It has been observed to induce cell death, cell cycle arrest, and mitochondrial dysfunction in glioblastoma cells.[1][2]
-
Investigation of D4R Signaling: This compound can be utilized to probe the downstream signaling cascades coupled to the D4 receptor, including its interaction with G-proteins (Go and Gi) and β-arrestin.[1][3][4][5][6][7][8]
Data Presentation
Table 1: Receptor Binding and Functional Antagonist Potency
| Parameter | Value | Cell Line | Notes |
| pKi (D4R) | 8.86 | - | Indicates high binding affinity for the Dopamine D4 receptor. |
| pIC50 (Go) | 5.78 | HEK-293T | Antagonist potency for Go protein activation.[3][4][5][6][7][8] |
| pIC50 (Gi) | 5.55 | HEK-293T | Antagonist potency for Gi protein activation.[3][4][5][6][7][8] |
| pIC50 (β-arrestin 2) | 6.17 | HEK-293T | Antagonist potency for β-arrestin 2 recruitment.[3][4][5][6][7][8] |
Table 2: In Vitro Efficacy in Glioblastoma Cell Lines
| Cell Line | Treatment | Effect |
| U87 MG | This compound | Dose-dependent reduction in cell viability.[1] |
| T98G | This compound | Dose-dependent reduction in cell viability.[1] |
| U251 MG | This compound | Dose-dependent reduction in cell viability.[1] |
Mandatory Visualizations
Experimental Protocols
Radioligand Binding Assay for Dopamine D4 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human Dopamine D4 receptor.
Materials:
-
Cell membranes from a stable cell line expressing the human Dopamine D4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Spiperone or another suitable D4R radioligand.
-
Non-specific binding control: Haloperidol or another appropriate D4R antagonist.
-
This compound (Compound 16) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and either binding buffer (for total binding), a high concentration of the non-specific control (for non-specific binding), or varying concentrations of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Bioluminescence Resonance Energy Transfer (BRET) Assay for Functional Antagonism
Objective: To measure the antagonist effect of this compound on D4R-mediated G-protein activation and β-arrestin recruitment.
Materials:
-
HEK-293T cells.
-
Expression plasmids for human Dopamine D4 receptor.
-
Expression plasmids for BRET sensor pairs (e.g., Gαo/Gαi fused to Renilla luciferase (Rluc) and a Venus-tagged effector; β-arrestin-2-Rluc and a Venus-tagged GPCR kinase).
-
Transfection reagent.
-
Cell culture medium.
-
Dopamine (agonist).
-
This compound (Compound 16).
-
Coelenterazine (B1669285) h (Rluc substrate).
-
BRET-compatible plate reader.
Procedure:
-
Co-transfect HEK-293T cells with the plasmids encoding the D4R and the respective BRET sensor pair.
-
Plate the transfected cells in a white, clear-bottom 96-well plate and culture for 24-48 hours.
-
Wash the cells with a suitable assay buffer.
-
To measure antagonist activity, pre-incubate the cells with varying concentrations of this compound for a short period.
-
Add a fixed concentration of dopamine (typically at its EC80 value) to stimulate the receptor.
-
Add the Rluc substrate, coelenterazine h.
-
Immediately measure the luminescence signals at the wavelengths corresponding to the Rluc donor and the Venus acceptor using a BRET plate reader.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the logarithm of the concentration of this compound.
-
Analyze the data using a sigmoidal dose-response curve to determine the pIC50 value.
Sulforhodamine B (SRB) Cell Viability Assay
Objective: To assess the effect of this compound on the viability of glioblastoma cell lines.
Materials:
-
Human glioblastoma cell lines (e.g., U87 MG, T98G, U251 MG).
-
Complete cell culture medium.
-
This compound (Compound 16).
-
Trichloroacetic acid (TCA).
-
Sulforhodamine B (SRB) solution.
-
Tris base solution.
-
Microplate reader.
Procedure:
-
Seed the glioblastoma cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubate the cells for a specified duration (e.g., 48 hours).
-
After incubation, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plate several times with water to remove the TCA and allow the plate to air dry.
-
Add SRB solution to each well and incubate at room temperature for 30 minutes to stain the cellular proteins.
-
Wash the plate with 1% acetic acid to remove unbound dye and allow the plate to air dry.
-
Solubilize the bound SRB dye with Tris base solution.
-
Measure the absorbance at a wavelength of approximately 510 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle-treated control cells.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 293T cells. | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
Troubleshooting & Optimization
Optimizing "Dopamine D4 receptor ligand 3" concentration for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the concentration of the hypothetical Dopamine (B1211576) D4 Receptor Ligand 3 (D4L3) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway of the Dopamine D4 receptor?
A1: The Dopamine D4 receptor is a member of the D2-like family of dopamine receptors.[1][2] It primarily couples to the Gαi/o family of G-proteins.[1][2] Upon activation by an agonist like dopamine, the receptor promotes the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi-GTP and Gβγ subunits. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][3]
Q2: What are the recommended starting concentrations for D4L3 in binding and functional assays?
A2: The optimal concentration for D4L3 will be assay-dependent. For initial experiments, a wide concentration range is recommended to determine the potency (EC50/IC50) of the compound. A common starting point is a serial dilution from 100 µM down to 1 nM.[4] For binding assays, the concentration of the radioligand should ideally be at or below its dissociation constant (Kd) to ensure sensitive detection of competition.[5]
| Assay Type | Recommended Starting Range for D4L3 | Key Considerations |
| Radioligand Competition Binding | 1 nM to 100 µM (10-point, 3-fold dilution) | To determine the Inhibitory Constant (Ki). |
| cAMP Functional Assay (Agonist) | 1 nM to 100 µM (10-point, 3-fold dilution) | To determine the half-maximal effective concentration (EC50). |
| cAMP Functional Assay (Antagonist) | 1 nM to 100 µM (10-point, 3-fold dilution) | Tested against a fixed concentration of a known D4 agonist (e.g., at its EC80). |
Q3: What is the recommended solvent and what are the storage conditions for D4L3?
A3: D4L3 is supplied as a lyophilized powder. For stock solutions, we recommend using dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For aqueous assay buffers, ensure the final DMSO concentration does not exceed a level that affects cell viability or assay performance, typically ≤0.5%.
Q4: How do I determine the optimal cell density for my assay?
A4: Optimal cell density is crucial for a robust signal window and reproducibility. A cell titration experiment should be performed. Seed cells (e.g., HEK293 or CHO cells stably expressing the Dopamine D4 receptor) in a microplate at various densities (e.g., from 2,500 to 40,000 cells/well). Stimulate the cells with a maximal concentration of a known D4 agonist and measure the response. The optimal cell density will be the lowest number of cells that provides a robust and consistent signal-to-background ratio.
Troubleshooting Guide
Q1: I am observing a high background signal in my radioligand binding assay. What are the common causes and solutions?
A1: High background, or high non-specific binding (NSB), can obscure the specific binding signal, leading to inaccurate results.[6] NSB should ideally be less than 50% of the total binding.[5]
| Potential Cause | Recommended Solution |
| Radioligand Issues | Use a lower concentration of the radioligand, ideally at or below its Kd.[6] Hydrophobic radioligands may exhibit higher NSB.[6] |
| Excessive Membrane Protein | Titrate the amount of membrane protein per well. A typical range is 10-50 µg, but this should be optimized.[6] |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5) with ice-cold wash buffer to more effectively remove unbound radioligand.[7] |
| Binding to Filters/Plates | Pre-soak glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[8] Consider using low-protein binding plates.[7] |
Q2: I am not observing a dose-dependent response with D4L3 in my functional (cAMP) assay. What should I check?
A2: A lack of a dose-dependent response can stem from several factors, from the compound itself to the assay conditions and cell health. The following decision tree can help diagnose the issue.
Q3: My results show high variability between replicates. What can I do to improve precision?
A3: High variability can undermine the reliability of your data. Key areas to focus on include:
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially during serial dilutions and when adding small volumes to assay plates. Use calibrated pipettes.
-
Cell Plating Uniformity: Ensure cells are evenly distributed in each well. After plating, gently swirl the plate in a figure-eight motion to avoid clumping in the center or at the edges.
-
Temperature and Incubation Consistency: Maintain consistent incubation times and temperatures for all plates.[9] Gradients across an incubator or plate reader can introduce variability.
-
Reagent Mixing: Thoroughly mix all reagents and cell suspensions before dispensing them into the assay plates.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of D4L3 by measuring its ability to compete with a known D4 receptor radioligand.
Methodology:
-
Membrane Preparation: Prepare membranes from cells stably expressing the human Dopamine D4 receptor.[8] Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes + assay buffer + radioligand (e.g., [³H]-Spiperone at its Kd concentration).
-
Non-Specific Binding (NSB): Cell membranes + assay buffer + radioligand + a saturating concentration of a known D4 antagonist (e.g., 10 µM Haloperidol).
-
Competition: Cell membranes + assay buffer + radioligand + varying concentrations of D4L3 (e.g., from 1 nM to 100 µM).
-
-
Incubation: Incubate the plate at a set temperature (e.g., 25°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[8]
-
Filtration: Rapidly harvest the contents of each well onto glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer.[8]
-
Counting: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Calculate the percentage of specific binding for each concentration of D4L3.
-
Plot the percent specific binding against the log concentration of D4L3 and fit the data using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay
This protocol is for determining the functional potency (EC50) of D4L3 as an agonist by measuring the inhibition of forskolin-stimulated cAMP production.
Methodology:
-
Cell Plating: Seed cells expressing the Dopamine D4 receptor into a 384-well plate at a pre-optimized density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of D4L3 and a known D4 agonist (positive control) in assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.[10]
-
Cell Stimulation:
-
Aspirate the culture medium from the cells.
-
Add the D4L3 dilutions to the respective wells.
-
Add a solution of forskolin (B1673556) (an adenylyl cyclase activator) to all wells at a concentration that gives a submaximal response (e.g., 1-5 µM).
-
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow for modulation of cAMP production.[10]
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[10][11][12]
-
Data Analysis:
-
Normalize the data with the signal from forskolin alone representing 0% inhibition and the signal from a maximal concentration of a full agonist representing 100% inhibition.
-
Plot the percent inhibition of forskolin-stimulated cAMP against the log concentration of D4L3.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50 value.
-
References
- 1. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. resources.revvity.com [resources.revvity.com]
Technical Support Center: Overcoming Solubility Challenges with N-Desmethylclozapine (Norclozapine)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address solubility issues encountered when working with N-Desmethylclozapine, a key metabolite of clozapine (B1669256) and a ligand for the Dopamine D4 receptor, among other targets.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving N-Desmethylclozapine in my aqueous buffer for a cell-based assay. What am I doing wrong?
A1: N-Desmethylclozapine is sparingly soluble in aqueous buffers. Direct dissolution in buffers like PBS will likely result in precipitation or an incomplete solution. To achieve the desired concentration in an aqueous medium, it is recommended to first prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous buffer.
Q2: What is the best solvent for creating a stock solution of N-Desmethylclozapine?
A2: Dimethyl sulfoxide (B87167) (DMSO) is an excellent choice for creating a stock solution of N-Desmethylclozapine. It is soluble up to at least 50 mg/mL in DMSO.[1] Other organic solvents such as ethanol (B145695) and dimethylformamide (DMF) can also be used, with solubilities of approximately 5 mg/mL and 10 mg/mL, respectively. When preparing your stock solution, ensure you are using a newly opened, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q3: My compound is precipitating out of solution after I dilute my DMSO stock into my aqueous cell culture media. How can I prevent this?
A3: Precipitation upon dilution is a common issue when the final concentration of the organic solvent is too high or when the diluted compound concentration exceeds its solubility limit in the aqueous medium. To avoid this:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration in your assay that is less than 0.5%, and ideally below 0.1%, to prevent solvent-induced artifacts.
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of your DMSO stock into the aqueous buffer.
-
Use a solubilizing agent: For in vivo studies, co-solvents and surfactants are often employed. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline. Another approach is to use cyclodextrins, such as SBE-β-CD, in saline to improve aqueous solubility.
Q4: Can I sonicate or heat the solution to improve the solubility of N-Desmethylclozapine?
A4: Yes, gentle heating and/or sonication can be used to aid in the dissolution of N-Desmethylclozapine, especially if you observe precipitation during the preparation of your solutions.
Q5: How should I store my N-Desmethylclozapine solutions?
A5: N-Desmethylclozapine is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years). Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for one year. It is not recommended to store aqueous solutions for more than one day. For in vivo experiments, it is best to prepare the working solution fresh on the day of use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| N-Desmethylclozapine powder will not dissolve in aqueous buffer. | Low intrinsic aqueous solubility. | Prepare a concentrated stock solution in DMSO (up to 50 mg/mL) or DMF (up to 10 mg/mL) first. |
| Precipitation observed after diluting DMSO stock into cell media or buffer. | The solubility limit in the final aqueous solution has been exceeded. The final concentration of DMSO is too high, causing the compound to crash out. | Ensure the final concentration of N-Desmethylclozapine in the aqueous solution is low (e.g., for a 1:1 DMSO:PBS solution, solubility is ~0.5 mg/mL). Keep the final DMSO concentration in your assay below 0.5%. Use intermediate dilution steps. |
| Inconsistent results in cell-based assays. | Compound precipitation in the well plate over time. Degradation of the compound in the aqueous solution. | Visually inspect wells for precipitation before and after the experiment. Prepare fresh dilutions from your DMSO stock for each experiment. Do not store aqueous solutions for more than a day. |
| Difficulty achieving desired concentration for in vivo studies. | Poor aqueous solubility limits the injectable concentration. | Use a formulation with co-solvents and/or solubilizing agents. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Another option is 10% DMSO in 90% (20% SBE-β-CD in Saline). |
Data Presentation
N-Desmethylclozapine Solubility Data
| Solvent | Maximum Concentration | Molar Concentration (mM) | Reference |
| DMSO | ≥ 50 mg/mL | 159.85 | [1] |
| DMF | ~10 mg/mL | 31.97 | |
| Ethanol | ~5 mg/mL | 15.98 | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | 1.60 | |
| Aqueous Buffers | Sparingly soluble | - |
Molecular Weight of N-Desmethylclozapine: 312.8 g/mol
Experimental Protocols
Detailed Methodology 1: Preparation of N-Desmethylclozapine Stock and Working Solutions for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution in DMSO and subsequent dilution for use in a typical cell-based assay.
Materials:
-
N-Desmethylclozapine (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium or assay buffer (e.g., PBS)
Procedure:
-
Prepare 10 mM DMSO Stock Solution: a. Weigh out a precise amount of N-Desmethylclozapine powder. For example, to make 1 mL of a 10 mM solution, weigh out 3.128 mg. b. Add the appropriate volume of anhydrous DMSO to the powder to achieve a 10 mM concentration. c. Vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming or brief sonication can be used. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Prepare Aqueous Working Solution (Example: 10 µM final concentration): a. Perform an intermediate dilution by taking 10 µL of the 10 mM stock solution and adding it to 990 µL of your cell culture medium or assay buffer. This results in a 100 µM solution. b. For your final assay concentration of 10 µM, add the appropriate volume of the 100 µM intermediate solution to your assay wells. For example, in a final assay volume of 100 µL, you would add 10 µL of the 100 µM solution. c. Ensure the final concentration of DMSO in your assay is below cytotoxic levels (typically <0.5%).
Detailed Methodology 2: Radioligand Binding Assay for Dopamine D4 Receptor
This protocol provides a general framework for a competitive radioligand binding assay using cell membranes expressing the Dopamine D4 receptor.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human Dopamine D4 receptor.
-
Radioligand: e.g., [³H]spiperone.
-
N-Desmethylclozapine (unlabeled competitor).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat. Finally, resuspend the membranes in assay buffer. Determine the protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
Total Binding: Cell membranes (e.g., 20 µg protein), radioligand at a concentration near its Kd, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of an unlabeled D4 ligand (e.g., 10 µM haloperidol).
-
Competition Binding: Cell membranes, radioligand, and varying concentrations of N-Desmethylclozapine.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the N-Desmethylclozapine concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dopamine D4 Receptor Gi/o-coupled signaling cascade.
Caption: Recommended workflow for preparing N-Desmethylclozapine solutions.
References
"Dopamine D4 receptor ligand 3" off-target effects and how to control for them
Welcome to the technical support center for researchers working with Dopamine (B1211576) D4 receptor (D4R) ligands. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on identifying and controlling for off-target effects. For illustrative purposes, we will refer to a representative selective D4R antagonist, "Ligand 3," which shares characteristics with well-documented selective D4R antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with selective Dopamine D4 receptor ligands?
A1: The most common off-target interactions for D4R ligands stem from their activity at other dopamine receptor subtypes, due to sequence homology.[1] The primary off-targets are typically the D2 and D3 receptors, which, along with the D4 receptor, belong to the D2-like family.[2] Depending on the ligand's chemical structure, interactions with serotonin (B10506) receptors (e.g., 5-HT2), alpha-adrenergic receptors, and sigma (σ) sites have also been reported.[3] Unintended activity at these sites can lead to a variety of confounding effects in your experiments.
Q2: My experimental results are inconsistent with D4 receptor signaling. How can I determine if this is due to an off-target effect?
A2: Inconsistent results are a common challenge. To dissect whether these are due to off-target effects, a systematic approach is recommended:
-
Confirm On-Target Engagement: Use a structurally different, well-characterized D4R antagonist as a positive control. If this secondary compound reproduces the expected D4R-mediated phenotype but your primary ligand does not, it points towards an off-target effect of your ligand.[4]
-
Dose-Response Analysis: Perform a full dose-response curve for both the expected on-target effect and the unexpected phenotype. A significant difference in the potency (EC50/IC50) between the two responses suggests that they are mediated by different targets.[4]
-
Use of Selective Antagonists: If you suspect a specific off-target (e.g., the D2 receptor), pre-treat your system with a selective antagonist for that receptor before adding your D4R ligand. If the unexpected effect is blocked, this confirms the identity of the off-target.
-
Comprehensive Profiling: The most definitive method is to submit your ligand for a broad off-target screening panel that includes a wide range of receptors, channels, and enzymes.[4]
Q3: What are the primary signaling pathways activated by the Dopamine D4 receptor?
A3: The D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o).[3][5] Upon activation by an agonist, this coupling leads to the inhibition of the enzyme adenylyl cyclase, which results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][6] D4R activation can also lead to the modulation of ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels, and can influence MAPK/ERK signaling pathways.[6] Antagonists, like "Ligand 3," block these actions by preventing dopamine or other agonists from binding and activating the receptor.[2]
Troubleshooting Guide: Unexpected Cellular Phenotype
If you observe a cellular response that is not consistent with the known D4R signaling cascade (e.g., an increase in cAMP or calcium mobilization), consult the following troubleshooting workflow.
Figure 1. Troubleshooting workflow for unexpected experimental results.
Quantitative Data: Selectivity Profile of Representative D4R Antagonists
To minimize off-target effects, it is crucial to use a ligand with the highest possible selectivity for the D4 receptor over other potential targets. The table below summarizes the binding affinities (as pKi or Ki values) for several selective D4R antagonists. A higher pKi value indicates stronger binding affinity.
| Compound/Ligand | D4R Affinity (pKi) | D2R Affinity (pKi) | D3R Affinity (pKi) | D2/D4 Selectivity Ratio | D3/D4 Selectivity Ratio |
| Compound 16 | 8.79 | 5.44 | 5.42 | ~2239 | ~2344 |
| Compound 24 | 9.78 | 5.86 | 6.21 | ~8318 | ~3715 |
| Compound 28 [7] | 8.41 | < 6.0 | < 6.0 | > 257 | > 257 |
| L-745,870 [3] | ~9.37 (Ki=0.43 nM) | ~6.02 (Ki=960 nM) | ~5.64 (Ki=2300 nM) | > 2000 | > 5000 |
Note: Selectivity ratios are calculated from Ki values. Data is compiled from multiple sources and assay conditions may vary.[3][7]
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound ("Ligand 3") by measuring its ability to displace a known radiolabeled ligand from the D4 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human Dopamine D4 receptor (and D2/D3 for selectivity).
-
Radioligand: [³H]Spiperone (a common antagonist radioligand for D2-like receptors).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound ("Ligand 3") at various concentrations.
-
Non-specific binding control: A high concentration of a known D4R ligand (e.g., 10 µM Haloperidol).
-
96-well microplates and glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).
-
Filtration apparatus (cell harvester).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Preparation: Thaw the receptor membrane preparations on ice and resuspend in the final assay binding buffer. Dilute the test compound to a range of concentrations (typically spanning 6 log units).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
150 µL of membrane preparation (e.g., 5-20 µg protein).
-
50 µL of test compound at various concentrations (or buffer for total binding, or non-specific control).
-
50 µL of [³H]Spiperone at a fixed concentration (typically at or below its Kd).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[8]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.[8]
-
Drying and Counting: Dry the filters (e.g., 30 minutes at 50°C).[8] Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding counts from all other measurements. Plot the specific binding as a function of the test compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Protocol 2: cAMP Functional Assay (for Gi-coupled Receptors)
This assay measures the ability of a D4R antagonist ("Ligand 3") to block agonist-induced inhibition of cAMP production.
Materials:
-
Host cells stably expressing the human Dopamine D4 receptor (e.g., HEK293 or CHO cells).
-
Dopamine (or another D4R agonist).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase and raise basal cAMP levels).
-
Test Compound ("Ligand 3") at various concentrations.
-
Cell culture medium and plates (e.g., 384-well).
-
cAMP detection kit (e.g., HTRF, Luminescence, or ELISA-based kits).[9][10]
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Plating: Seed the D4R-expressing cells into a 384-well plate at an appropriate density and incubate overnight.
-
Compound Addition (Antagonist Mode): Add various concentrations of the test antagonist ("Ligand 3") to the wells. Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of forsklin followed by a fixed concentration of dopamine (typically an EC80 concentration to elicit a strong, but not maximal, response) to all wells except the negative controls.
-
Incubation: Incubate the plate for the recommended time (e.g., 30 minutes) at 37°C to allow for the modulation of intracellular cAMP levels.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your specific cAMP detection kit.[11] This typically involves adding lysis reagents followed by detection reagents.
-
Signal Reading: Read the plate on a compatible plate reader.
-
Data Analysis: Normalize the data to controls (0% inhibition = agonist + forskolin; 100% inhibition = forskolin alone). Plot the normalized response against the log concentration of the antagonist. Use non-linear regression to determine the IC50 of the antagonist, which represents the concentration required to block 50% of the agonist-induced inhibition of cAMP.
Visualizations
Dopamine D4 Receptor Signaling Pathway
Figure 2. Canonical Gi-coupled signaling pathway for the D4 receptor.
Experimental Workflow for Off-Target Effect Validation
Figure 3. Workflow to validate and identify a suspected off-target effect.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What are D4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a New Selective Dopamine D4 Receptor Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 11. cAMP-Glo™ Assay [promega.jp]
"Dopamine D4 receptor ligand 3" stability and degradation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dopamine D4 receptor ligand 3 (also known as Compound 16; CAS No. 3082344-46-2).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (Compound 16) is a potent and selective antagonist for the Dopamine D4 receptor (D4R) with a pKi of 8.86.[1][2][3] It belongs to the arylpiperazine class of compounds.[4] In preclinical studies, it has been investigated for its potential in treating glioblastoma by inhibiting the viability of glioma cell lines.[1][2][3]
Q2: What are the recommended solvents for dissolving this compound?
Q3: How should I store the solid compound and its solutions?
A3: For the solid compound, it is best to follow the storage recommendations on the product's certificate of analysis. Generally, potent research compounds should be stored in a cool, dark, and dry place. For solutions, especially in DMSO, it is advisable to store them at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Q4: Is this compound stable in aqueous solutions?
A4: There is currently no published data on the stability of this compound in aqueous solutions. The stability can be influenced by pH, temperature, and exposure to light. It is recommended that researchers perform their own stability studies under their specific experimental conditions. As a general precaution, prepare fresh dilutions in aqueous buffers for each experiment from a frozen stock solution.
Troubleshooting Guides
Problem 1: Inconsistent or no biological activity observed in my experiments.
-
Possible Cause 1: Ligand Degradation.
-
Troubleshooting Step 1: Prepare a fresh stock solution of this compound from the solid compound.
-
Troubleshooting Step 2: Avoid repeated freeze-thaw cycles of your stock solution by preparing single-use aliquots.
-
Troubleshooting Step 3: Minimize the time the ligand is in an aqueous buffer before being added to your assay. Prepare dilutions immediately before use.
-
-
Possible Cause 2: Incorrect Ligand Concentration.
-
Troubleshooting Step 1: Verify the calculations for your stock solution and dilutions.
-
Troubleshooting Step 2: Ensure your weighing equipment is properly calibrated.
-
Troubleshooting Step 3: Consider performing a concentration determination of your stock solution using a suitable analytical method like UV-Vis spectroscopy or HPLC, if a standard is available.
-
-
Possible Cause 3: Issues with the Assay System.
-
Troubleshooting Step 1: Confirm the expression and functionality of the Dopamine D4 receptor in your cell line or tissue preparation using a known D4 receptor agonist or antagonist.
-
Troubleshooting Step 2: Rule out any interference from the solvent (e.g., DMSO) by running a vehicle control.
-
Problem 2: Precipitation of the ligand in my aqueous experimental buffer.
-
Possible Cause 1: Low Aqueous Solubility.
-
Troubleshooting Step 1: Decrease the final concentration of the ligand in your assay.
-
Troubleshooting Step 2: Increase the percentage of the organic co-solvent (e.g., DMSO) in your final assay buffer, ensuring it does not exceed a concentration that affects your biological system (typically <0.5%).
-
Troubleshooting Step 3: Investigate the use of a different buffer system or the addition of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 to improve solubility, after validating their compatibility with your assay.
-
Quantitative Data Summary
Specific quantitative data on the stability and degradation of this compound is not currently available in the public domain. Researchers are advised to perform their own stability assessments. A template for such an assessment is provided below.
Table 1: Example Stability Assessment of this compound in Solution
| Condition | Solvent | Temperature | Time Point | % Remaining (Hypothetical) | Degradation Products (Hypothetical) |
| 1 | DMSO | -20°C | 1 month | >99% | Not Detected |
| 2 | DMSO | 4°C | 1 week | 95% | Product A |
| 3 | PBS (pH 7.4) | Room Temp | 4 hours | 80% | Product B, Product C |
| 4 | PBS (pH 7.4) | 4°C | 24 hours | 90% | Product B |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (solid), Dimethyl sulfoxide (B87167) (DMSO, anhydrous), appropriate personal protective equipment (PPE), a calibrated analytical balance, and sterile microcentrifuge tubes.
-
Procedure: a. Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation. b. In a fume hood, weigh out the desired amount of the compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 489.56 g/mol ), weigh 4.8956 mg. c. Transfer the weighed compound to a sterile microcentrifuge tube. d. Add the calculated volume of anhydrous DMSO to the tube. For 1 mL of a 10 mM solution, add 1 mL of DMSO. e. Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution. f. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. g. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Ligand Stability Assessment using HPLC
-
Objective: To determine the stability of this compound in a specific solution over time.
-
Materials: Prepared stock solution of the ligand, the experimental buffer of interest, HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry), and an appropriate HPLC column (e.g., C18).
-
Procedure: a. Prepare a solution of this compound in the experimental buffer at the desired concentration. b. Immediately after preparation (T=0), inject an aliquot of the solution into the HPLC system to obtain an initial chromatogram. The area of the peak corresponding to the ligand will be the reference (100%). c. Store the solution under the desired experimental conditions (e.g., specific temperature, light exposure). d. At predetermined time points (e.g., 1, 4, 8, 24 hours), inject an aliquot of the stored solution into the HPLC system. e. Monitor the peak area of the parent compound and the appearance of any new peaks, which may correspond to degradation products. f. Calculate the percentage of the remaining ligand at each time point relative to the T=0 sample.
Visualizations
References
- 1. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
How to minimize non-specific binding of "Dopamine D4 receptor ligand 3"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of "Dopamine D4 receptor ligand 3" and other related ligands during in vitro binding assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it problematic in a Dopamine (B1211576) D4 receptor assay?
A: Non-specific binding refers to the interaction of a ligand with components in the assay system other than the intended target, the Dopamine D4 (D4) receptor. This can include binding to the walls of the assay plate, filter membranes, or other proteins in the cell membrane preparation. High non-specific binding is problematic because it increases the background signal, which can mask the true specific binding to the D4 receptor. This reduces the signal-to-noise ratio, making it difficult to accurately determine key parameters such as the ligand's affinity (Ki or Kd) and the receptor density (Bmax). An ideal assay should have specific binding that accounts for at least 80% of the total binding.
Q2: What are the common causes of high non-specific binding for a hydrophobic ligand like a potential "this compound"?
A: High non-specific binding for hydrophobic ligands in D4 receptor assays can stem from several factors:
-
Ligand Properties: Hydrophobic ligands have a tendency to stick to plastic surfaces and lipid membranes.
-
Radioligand Issues: The radiolabeled ligand may adhere non-specifically to filters and plates, or it could be degraded, leading to "sticky" byproducts.
-
Assay Conditions: Suboptimal buffer pH, ionic strength, or temperature can promote non-specific interactions.
-
Insufficient Blocking: Failure to adequately block non-target binding sites on membranes and assay materials.
-
Membrane Preparation Quality: Poor quality membrane preparations with low D4 receptor density or the presence of contaminating proteins can increase the proportion of non-specific binding.
Q3: How can I determine the level of non-specific binding in my experiment?
A: Non-specific binding is determined by measuring the amount of radioligand that remains bound in the presence of a high concentration of an unlabeled competitor compound that has high affinity for the D4 receptor. This "cold" ligand will saturate the specific binding sites on the D4 receptors, so any remaining signal from the radioligand is considered non-specific.
Troubleshooting Guide: Minimizing Non-Specific Binding
High non-specific binding can obscure your results. The following troubleshooting guide provides systematic steps to identify and mitigate this issue.
| Issue | Potential Cause | Recommended Solution |
| High background across the entire plate | Ligand adsorption to assay plates/tubes | Use low-protein-binding plates and tubes. Consider siliconizing glassware. |
| Suboptimal buffer composition | Optimize the pH and ionic strength of your assay buffer. A common starting point is 50 mM Tris-HCl, pH 7.4.[1] | |
| Inadequate blocking | Include a blocking agent like Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% in your assay buffer to reduce binding to surfaces.[2][3] | |
| Non-specific binding increases with radioligand concentration | Radioligand sticking to filters | Pre-soak glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce electrostatic interactions. |
| Ineffective washing | Increase the number of wash cycles (e.g., from 3 to 5) with ice-cold wash buffer. Ensure the wash volume is sufficient to completely cover the filters. | |
| Radioligand degradation | Check the age and storage conditions of your radioligand. Purity can be assessed by thin-layer chromatography (TLC). | |
| High variability in non-specific binding wells | Inconsistent washing technique | Ensure that the vacuum is applied consistently and that filters do not dry out between washes. |
| Pipetting errors | Use calibrated pipettes and ensure thorough mixing of all assay components. |
Experimental Protocols
Standard Radioligand Binding Assay for Dopamine D4 Receptor
This protocol is a general guideline for a competitive binding assay to determine the affinity of a test compound (e.g., "this compound") for the D4 receptor.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human Dopamine D4 receptor.
-
Radioligand: [³H]-Spiperone (a commonly used antagonist for D2-like receptors).[1]
-
Test Compound: "this compound" at various concentrations.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known D4 ligand like unlabeled haloperidol (B65202).[1]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Blocking Agent: Bovine Serum Albumin (BSA).
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
96-well plates (low-protein-binding recommended).
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the D4 receptor.
-
Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Assay buffer containing 0.1% BSA.
-
A fixed concentration of [³H]-Spiperone (typically at or near its Kd for the D4 receptor).
-
Increasing concentrations of the test compound for the competition curve, buffer for total binding, or a high concentration of unlabeled haloperidol for non-specific binding.
-
The cell membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[4]
-
-
Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters pre-soaked in 0.3% PEI.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Quantitative Data
Binding Affinities of Selected Ligands for Dopamine Receptors
The following table provides a summary of binding affinities (Ki in nM) for various ligands at dopamine D2-like receptors. Lower Ki values indicate higher affinity. This data can be used as a reference for expected binding profiles.
| Ligand | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | Receptor Subtype Selectivity |
| Dopamine (Endogenous Agonist) | ~1,500 | ~25 | ~450 | D3 > D4 > D2 |
| Spiperone (Antagonist) | 0.16 | 0.34 | 0.54 | D2 > D3 > D4 |
| Haloperidol (Antagonist) | 1.5 | 0.7 | 5.1 | D3 > D2 > D4 |
| Clozapine (Antagonist) | 126 | 2,130 | 21 | D4 selective |
| L-745,870 (Antagonist) | >10,000 | >10,000 | 0.2 | Highly D4 selective |
| Nemonapride (Antagonist) | 0.23 | 0.12 | 0.38 | D3 > D2 > D4 |
Note: Ki values can vary depending on the experimental conditions and cell system used.
Visualizations
Dopamine D4 Receptor Signaling Pathways
The Dopamine D4 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Upon activation by an agonist, it primarily inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). It can also signal through β-arrestin pathways. An antagonist like "this compound" would block these downstream effects.
Caption: Dopamine D4 receptor signaling pathways.
Experimental Workflow for a Competitive Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
References
Addressing unexpected results in "Dopamine D4 receptor ligand 3" experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Dopamine (B1211576) D4 Receptor Ligand 3. Our aim is to help you navigate unexpected results and achieve reliable and reproducible data in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with Dopamine D4 Receptor Ligand 3, providing potential causes and actionable solutions.
Issue 1: Low or No Binding of Ligand 3 in Radioligand Binding Assays
You are performing a radioligand binding assay with radiolabeled Ligand 3, but you observe significantly lower binding than expected, or no specific binding at all.
Potential Causes and Solutions
| Potential Cause | Recommended Troubleshooting Steps |
| Ligand Degradation | 1. Verify the age and storage conditions of your radiolabeled Ligand 3. 2. Aliquot the ligand upon receipt to avoid multiple freeze-thaw cycles. 3. Check for signs of degradation by running a small sample on a TLC plate. |
| Incorrect Assay Buffer | 1. Ensure the pH and ionic strength of your binding buffer are optimal for the D4 receptor. A common starting point is 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4. 2. Include protease inhibitors in your buffer, especially when using cell or tissue homogenates. |
| Low Receptor Expression | 1. Confirm the expression of the Dopamine D4 receptor in your cell line or tissue preparation via Western Blot or qPCR. 2. If using a transient transfection system, optimize the transfection efficiency.[1] 3. Consider that D4 receptor expression can be low in certain brain regions.[2][3] |
| Issues with Membrane Preparation | 1. Ensure that the membrane isolation protocol is appropriate and has been performed correctly.[1] 2. Over-homogenization can damage receptors. 3. Confirm the protein concentration of your membrane preparation using a reliable method like a BCA assay. |
| Suboptimal Incubation Conditions | 1. Optimize the incubation time and temperature. While many binding assays are performed at room temperature for 1-2 hours, some ligands may require different conditions.[1][4][5] 2. Ensure adequate mixing during incubation. |
Experimental Workflow for Troubleshooting Low Binding
Issue 2: High Non-Specific Binding in Radioligand Binding Assays
Your total binding is high, but the non-specific binding (in the presence of a competing, non-labeled ligand) is also very high, resulting in a low specific binding signal.
Potential Causes and Solutions
| Potential Cause | Recommended Troubleshooting Steps |
| Radioligand Concentration Too High | 1. Perform a saturation binding experiment to determine the optimal concentration of radiolabeled Ligand 3. Using a concentration significantly above the Kd can increase non-specific binding.[1] |
| Insufficient Blocking of Non-Specific Sites | 1. Pre-treat filters (if using filtration) with a blocking agent like 0.5% polyethyleneimine (PEI).[1] 2. Consider adding a low concentration of a detergent (e.g., 0.01% BSA) to the wash buffer. |
| Inadequate Washing | 1. Increase the number of washes and/or the volume of wash buffer to more effectively remove unbound radioligand. 2. Ensure the washing is performed quickly and at a cold temperature to minimize dissociation of specifically bound ligand. |
| Lipophilic Nature of the Ligand | 1. Highly lipophilic ligands can stick to plasticware and filters. Use low-binding plates and tubes. 2. Include BSA in the assay buffer to help sequester unbound lipophilic ligand. |
| Choice of Competitor for Non-Specific Binding | 1. Use a high concentration (100-1000 fold excess over the radioligand) of a known, selective D4 receptor antagonist (e.g., L-745,870) to define non-specific binding.[6] |
Issue 3: Inconsistent or No Functional Response in a cAMP Assay
You are testing Ligand 3 for its effect on cAMP levels in cells expressing the Dopamine D4 receptor, but you observe no change or highly variable results.
Potential Causes and Solutions
| Potential Cause | Recommended Troubleshooting Steps |
| Cell Line Issues | 1. Ensure your cell line (e.g., HEK293, CHO) expresses the necessary G-proteins (Gαi/o) for D4 receptor signaling.[7] 2. Verify D4 receptor expression and proper membrane localization. 3. Use cells at a consistent and optimal passage number and confluency. |
| Forskolin (B1673556) Concentration Not Optimized | 1. The D4 receptor is Gαi/o coupled, inhibiting adenylyl cyclase. To measure this inhibition, you must first stimulate cAMP production with forskolin. 2. Titrate forskolin to find a concentration that produces a submaximal but robust cAMP signal (EC50-EC80).[8] |
| Ligand 3 is a Partial Agonist or Antagonist | 1. If Ligand 3 is a partial agonist, the magnitude of cAMP inhibition will be lower than a full agonist.[8] 2. If Ligand 3 is an antagonist, you will only see an effect when co-incubating with a D4 agonist (like dopamine), where it should block the agonist-induced inhibition of cAMP. |
| Receptor Desensitization | 1. Prolonged exposure to agonists can lead to receptor desensitization. Keep incubation times with Ligand 3 as short as possible to capture the initial signaling event. |
| Assay Detection Limits | 1. Ensure your cAMP assay kit has the sensitivity to detect the expected changes in cAMP levels. |
D4 Receptor Signaling Pathway (cAMP)
Issue 4: Unexpected MAPK/ERK Pathway Activation
Your results show that Ligand 3 is activating the MAPK/ERK pathway, which might be unexpected if you were anticipating only Gαi/o-mediated effects.
Potential Causes and Solutions
| Potential Cause | Recommended Troubleshooting Steps |
| β-Arrestin-Mediated Signaling | 1. GPCRs, including the D4 receptor, can signal through β-arrestin pathways, which can lead to ERK activation.[7][9] 2. Use β-arrestin knockout cells or siRNA to confirm if the ERK activation is arrestin-dependent. |
| Gβγ-Mediated Signaling | 1. Upon G-protein activation, the Gβγ subunit can also initiate signaling cascades, including those leading to ERK activation.[] 2. Investigate the involvement of known Gβγ effectors like PI3K. |
| Receptor Tyrosine Kinase (RTK) Transactivation | 1. D4 receptor activation can sometimes transactivate RTKs like the PDGF receptor, which in turn activates the MAPK/ERK pathway.[7] 2. Use RTK inhibitors to see if the ERK signal is diminished. |
| Cell-Type Specific Signaling | 1. The signaling pathways activated by a GPCR can be highly dependent on the cellular context and the specific repertoire of signaling proteins expressed.[7] 2. Compare results across different cell lines to understand the context dependency. |
Biased Signaling at the D4 Receptor
Frequently Asked Questions (FAQs)
Q1: Why are my results different in my heterologous expression system compared to published data from native tissues?
A: Heterologous expression systems (like HEK293 or CHO cells) may lack the specific G-proteins, scaffolding proteins, or interacting receptors (heteromers) present in native neurons.[7] The D4 receptor can form heteromers with other receptors, such as the D2 receptor, which can alter its pharmacology and signaling properties.[2][11] Furthermore, post-translational modifications of the receptor can differ between cell types.[12][13]
Q2: I'm studying a specific polymorphic variant of the D4 receptor (e.g., D4.7). Should I expect different results?
A: Yes. The common polymorphisms in the third intracellular loop of the D4 receptor (like D4.4 and D4.7) can lead to functional differences.[3][11] For instance, the D4.7 variant has been shown to have a "gain of function" in some contexts, particularly when forming heteromers with the D2 receptor.[2][11] These differences might not be apparent in simple binding assays but can emerge in functional signaling assays.
Q3: What are the best controls for a D4 receptor functional assay?
A: 1. Untransfected Cells: To ensure the observed effect is dependent on the D4 receptor. 2. Vehicle Control: To control for any effects of the solvent your ligand is dissolved in. 3. Known Full Agonist (e.g., Dopamine): To establish the maximum possible response in your system. 4. Known Selective Antagonist (e.g., L-745,870): To confirm that the agonist effect is specifically mediated by the D4 receptor.
Q4: My ligand shows high affinity in binding assays but low potency in functional assays. What could be the reason?
A: This is a common observation and can be due to several factors. The ligand might be a partial agonist, which will bind with high affinity but only produce a submaximal response.[8] Alternatively, the discrepancy could be due to differences in assay conditions (e.g., temperature, buffer components) between the binding and functional assays. It could also reflect "spare receptors," where a maximal functional response is achieved when only a fraction of the receptors are occupied.
Experimental Protocols
1. Radioligand Binding Assay (Membrane Preparation)
-
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of Ligand 3.
-
Methodology:
-
Membrane Preparation: Harvest cells expressing the D4 receptor and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors). Centrifuge at low speed (e.g., 500 x g) to remove nuclei and debris. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
Binding Reaction: In a 96-well plate, combine membrane homogenate (20-50 µg protein), a range of concentrations of radiolabeled Ligand 3, and assay buffer. For non-specific binding, add a high concentration of a competing non-labeled D4 antagonist (e.g., 10 µM L-745,870).
-
Incubation: Incubate at room temperature for 60-120 minutes.
-
Termination: Rapidly filter the reaction mixture through GF/B filters pre-soaked in 0.5% PEI. Wash filters 3-4 times with ice-cold wash buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Subtract non-specific binding from total binding to get specific binding. Analyze the data using non-linear regression to determine Kd and Bmax.
-
2. cAMP Functional Assay
-
Objective: To measure the effect of Ligand 3 on adenylyl cyclase activity.
-
Methodology:
-
Cell Plating: Plate D4-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash cells and pre-incubate with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of Ligand 3 along with a fixed, submaximal concentration of forskolin (e.g., 5 µM, to be optimized). To test for antagonist activity, co-incubate Ligand 3 with a D4 agonist.
-
Incubation: Incubate at 37°C for 15-30 minutes.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Analysis: Plot the cAMP concentration against the ligand concentration and fit to a dose-response curve to determine EC50/IC50 and Emax.
-
Quantitative Data Summary
The following tables provide representative data from typical D4 receptor ligand experiments. Your results with Ligand 3 can be compared to these values as a benchmark.
Table 1: Representative Binding Affinities (Ki) at the Human Dopamine D4 Receptor
| Compound | Ki (nM) | Reference |
| Dopamine | ~150 | N/A |
| Nemonapride | 0.2 | [14] |
| L-745,870 | 1.5 | [6] |
| Clozapine | 10-20 | [4] |
Table 2: Representative Functional Potencies (EC50/IC50) in cAMP Assays
| Compound | Assay Mode | EC50/IC50 (nM) | Emax (% of Dopamine) |
| Dopamine | Agonist | ~10 | 100% |
| PD-168077 (Agonist) | Agonist | ~5 | ~95% |
| Compound 1 (Partial Agonist) | Agonist | 2.7 | 61.9%[8] |
| L-745,870 (Antagonist) | Antagonist | ~2 | N/A |
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants [frontiersin.org]
- 3. Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting the Functional Role of Dopamine D4 Receptor Gene Polymorphisms: Heteromerization-Dependent Gain of Function of the D4.7 Receptor Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biased GPCR signaling: possible mechanisms and inherent limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Revisiting the Functional Role of Dopamine D4 Receptor Gene Polymorphisms: Heteromerization-Dependent Gain of Function of the D4.7 Receptor Variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Why G protein-coupled receptors (GPCRs) are difficult to study - Fluidic Sciences Ltd % [fluidic.com]
- 13. GPCR - Structure, Function and Challenges - LubioScience [lubio.ch]
- 14. D4 Dopamine Receptor High Resolution Structures Enable the Discovery of Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]
"Dopamine D4 receptor ligand 3" lot-to-lot variability issues
Welcome to the technical support center for Dopamine (B1211576) D4 Receptor Ligand 3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to lot-to-lot variability of this compound, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in binding affinity (Kd) with a new lot of Dopamine D4 Receptor Ligand 3 compared to our previous lot. What could be the cause?
A1: Lot-to-lot variability in binding affinity can stem from several factors. The most common causes include:
-
Purity and Impurities: The purity profile of the ligand may differ between lots. Even small amounts of impurities can interfere with the binding assay. Some impurities might compete for the same binding site, while others could non-specifically interact with cell membranes or assay components.
-
Compound Stability and Storage: Improper storage or handling can lead to degradation of the ligand.[1][2][3] this compound is sensitive to light and temperature fluctuations.[2] Ensure the compound has been stored at the recommended -20°C or below and protected from light.[3] Multiple freeze-thaw cycles should also be avoided.[3]
-
Solvent and Formulation: Inconsistencies in the solvent used for reconstitution or the final formulation can affect the ligand's solubility and effective concentration. Always use the recommended solvent and ensure complete dissolution.
-
Manufacturing Process: Subtle changes in the synthetic route or purification process during manufacturing can lead to different isomeric ratios or crystalline forms of the ligand, which may possess different binding characteristics.[4]
Q2: Our functional assay results (e.g., cAMP inhibition) are inconsistent between different lots of the ligand. How can we troubleshoot this?
A2: Inconsistent functional assay results are a common consequence of lot-to-lot variability. Here are some troubleshooting steps:
-
Verify Ligand Potency (EC50/IC50): First, confirm the potency of the new lot by performing a full dose-response curve and comparing the EC50 or IC50 value to the value obtained with a previously validated lot. A significant shift indicates a difference in the active concentration of the ligand.
-
Re-evaluate Binding Affinity: As functional response is dependent on receptor binding, any variability in Kd will translate to changes in functional potency. We recommend running a binding assay in parallel to your functional assay.
-
Cell System Variability: Ensure the cells used for the assay are consistent. Passage number, cell density, and overall cell health can significantly impact GPCR expression levels and signaling capacity.
-
Assay Conditions: Minor variations in assay conditions such as incubation time, temperature, and buffer composition can lead to significant differences in results.[5][6] Standardize these parameters across all experiments.
Q3: How can we proactively qualify a new lot of this compound before starting critical experiments?
A3: Proactive qualification of new lots is highly recommended to ensure data consistency.[7][8] We suggest a two-pronged approach:
-
Analytical Characterization: Independently verify the identity, purity, and concentration of the new lot. Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are ideal for this purpose.[9][10]
-
Biological Validation: Perform a side-by-side comparison with a previously validated "gold standard" lot. This should include both a binding assay to determine Kd and a functional assay to determine EC50/IC50. The results should fall within an acceptable range of the reference lot.
Troubleshooting Guides
Issue 1: Higher than Expected Non-Specific Binding in Radioligand Binding Assays
High non-specific binding can mask the specific binding signal, leading to inaccurate determination of receptor affinity (Kd) and density (Bmax).[11]
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | Use a lower concentration of the radiolabeled version of this compound. A common starting point is a concentration at or below the Kd value. Check the purity of the radioligand, as impurities can contribute to high non-specific binding.[11] |
| Tissue/Cell Preparation | Reduce the amount of membrane protein in the assay. A typical range for most receptor assays is 100-500 µg of membrane protein.[11] Ensure proper homogenization and washing of membranes to remove any endogenous dopamine. |
| Assay Conditions | Optimize incubation time and temperature. Shorter incubation times can sometimes reduce non-specific binding, but ensure equilibrium is reached for specific binding. Modify the assay buffer by including agents like Bovine Serum Albumin (BSA) to reduce non-specific interactions.[11] |
| Washing Steps | Increase the volume and/or number of wash steps with ice-cold wash buffer to more effectively remove unbound radioligand.[11] |
Issue 2: Poor Reproducibility in Functional Assays
Poor reproducibility can be caused by a variety of factors, from the ligand itself to the experimental setup.[5]
| Hypothetical Lot Comparison Data | Lot A (Previous) | Lot B (New) | Lot C (New) |
| Purity (by HPLC) | 99.2% | 98.9% | 95.5% |
| Binding Affinity (Kd, nM) | 5.2 | 5.8 | 15.7 |
| Functional Potency (IC50, nM) | 10.5 | 11.2 | 35.1 |
In this example, Lot B shows comparable purity, binding affinity, and functional potency to the previous Lot A, making it an acceptable replacement. Lot C, however, shows lower purity and a significant decrease in both binding affinity and functional potency, indicating it should not be used in ongoing experiments without further investigation.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Dopamine D4 Receptor
This protocol is designed to determine the binding affinity (Ki) of a new lot of unlabeled this compound by measuring its ability to compete with a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone) for binding to membranes prepared from cells expressing the human dopamine D4 receptor.
Materials:
-
Cell membranes expressing the human dopamine D4 receptor
-
[3H]-spiperone (or other suitable D4 antagonist radioligand)
-
Unlabeled this compound (new and reference lots)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of unlabeled this compound (both new and reference lots) in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer for total binding, or 50 µL of a high concentration of a competing ligand (e.g., 10 µM haloperidol) for non-specific binding.
-
50 µL of the various concentrations of unlabeled this compound.
-
50 µL of the radioligand at a final concentration close to its Kd.
-
50 µL of cell membranes (20-40 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to fit a one-site competition curve and determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: cAMP Inhibition Functional Assay
This protocol measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin (B1673556) in cells expressing the dopamine D4 receptor. This is a common functional assay for Gαi/o-coupled receptors.[12]
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D4 receptor
-
This compound (new and reference lots)
-
Forskolin
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
Procedure:
-
Plate the cells in a 96-well or 384-well plate and grow to 80-90% confluency.
-
Prepare serial dilutions of this compound (both new and reference lots) in stimulation buffer.
-
Aspirate the culture medium from the cells and wash once with stimulation buffer.
-
Add the diluted ligand to the cells and pre-incubate for 15 minutes at room temperature.
-
Add forskolin to all wells (except for the basal control) at a final concentration that elicits about 80% of its maximal response.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen detection kit.
-
Plot the cAMP levels against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Visual Guides
Caption: Dopamine D4 receptor signaling pathway.
Caption: Workflow for new ligand lot qualification.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 2. globalresearchchem.com [globalresearchchem.com]
- 3. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 4. myadlm.org [myadlm.org]
- 5. swordbio.com [swordbio.com]
- 6. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 7. Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift | Semantic Scholar [semanticscholar.org]
- 9. Small Molecule Analysis | AxisPharm [axispharm.com]
- 10. hovione.com [hovione.com]
- 11. benchchem.com [benchchem.com]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
Technical Support Center: Dopamine D4 Receptor Ligand 3 Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for "Dopamine D4 receptor ligand 3" binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time and temperature for a Dopamine (B1211576) D4 receptor binding assay with "this compound"?
A1: Based on established protocols for other D4 receptor ligands, a good starting point for incubation is 60 to 120 minutes at room temperature (approximately 25°C) or 37°C .[1][2] However, the optimal time and temperature should be determined empirically for your specific experimental conditions.
Q2: Why is it crucial to optimize the incubation time?
A2: Optimizing the incubation time is critical to ensure that the binding of "this compound" to the D4 receptor has reached equilibrium. Insufficient incubation time will result in an underestimation of the binding affinity (higher Kd or Ki), while excessively long incubation times can lead to degradation of the receptor or ligand, increased non-specific binding, and potential artifacts. The goal is to identify the time point where specific binding is maximal and stable.
Q3: What are the key factors influencing the optimal incubation time?
A3: Several factors can influence the time required to reach binding equilibrium:
-
Ligand Concentration: Higher concentrations of "this compound" will lead to faster association with the receptor.
-
Receptor Density: A higher concentration of D4 receptors in your membrane preparation or cell line may require a longer incubation time to reach equilibrium.
-
Temperature: Higher temperatures generally increase the rate of binding, leading to a shorter time to reach equilibrium. However, temperatures above 37°C can lead to receptor denaturation.
-
Affinity of the Ligand: High-affinity ligands may reach equilibrium more slowly due to a slower dissociation rate. "this compound" is a high-affinity antagonist (pKi 8.86).
-
Assay Buffer Composition: The pH and ionic strength of the buffer can influence ligand binding.
Troubleshooting Guide
Issue 1: Low Specific Binding Signal
-
Potential Cause 1: Incubation time is too short. The binding has not reached equilibrium.
-
Solution: Perform a time-course experiment (see Experimental Protocols section) to determine the optimal incubation time. Increase the incubation time in increments (e.g., 30, 60, 90, 120, 180 minutes) to identify the point at which specific binding plateaus.
-
-
Potential Cause 2: Degradation of "this compound" or the D4 receptor.
-
Solution: If extending the incubation time leads to a decrease in specific binding, it may indicate degradation. Consider adding protease inhibitors to your assay buffer. Assess the stability of your ligand at the incubation temperature.
-
-
Potential Cause 3: Low receptor density in your preparation.
-
Solution: Increase the amount of membrane protein or the number of cells used in the assay. Ensure your cell line has adequate D4 receptor expression.
-
Issue 2: High Non-Specific Binding
-
Potential Cause 1: Incubation time is too long. This can lead to the ligand binding to non-receptor sites.
-
Solution: Reduce the incubation time. The optimal time should maximize specific binding while keeping non-specific binding to a minimum (ideally less than 30% of total binding).
-
-
Potential Cause 2: The concentration of "this compound" is too high.
-
Solution: Use a concentration of the radiolabeled ligand at or below its Kd value for saturation assays. For competition assays, use a concentration of the competing ligand that is appropriate to determine its IC50.
-
-
Potential Cause 3: Inadequate blocking of non-specific sites.
-
Solution: Include a suitable blocking agent in your assay buffer, such as bovine serum albumin (BSA). Pre-coating filter plates with polyethyleneimine (PEI) can also reduce non-specific binding to the filter material.
-
Issue 3: Poor Reproducibility of Results
-
Potential Cause 1: Inconsistent incubation times.
-
Solution: Ensure that all samples, including standards and controls, are incubated for the exact same amount of time. Use a multi-channel timer or a staggered addition/termination protocol.
-
-
Potential Cause 2: Temperature fluctuations during incubation.
-
Solution: Use a temperature-controlled incubator or water bath to maintain a constant temperature throughout the incubation period.
-
-
Potential Cause 3: Inconsistent assay setup.
-
Solution: Ensure all reagents are at the correct temperature before starting the assay. Mix all solutions thoroughly but gently.
-
Data Presentation
Table 1: Recommended Starting Incubation Conditions for D4 Receptor Ligands
| Radioligand | Incubation Time (minutes) | Temperature (°C) | Reference |
| [³H]-Spiperone | 120 | 25 | [1] |
| [³H]-Spiperone | 120 | 27 | [2] |
| [³H]-Nemonapride | 60 | Room Temperature |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low Specific Binding | Incubation time too short | Perform a time-course experiment to determine equilibrium. |
| Ligand/receptor degradation | Reduce incubation time; add protease inhibitors. | |
| Low receptor density | Increase protein/cell concentration. | |
| High Non-Specific Binding | Incubation time too long | Reduce incubation time. |
| Ligand concentration too high | Use ligand concentration at or below Kd. | |
| Inadequate blocking | Add BSA to buffer; pre-coat filters with PEI. | |
| Poor Reproducibility | Inconsistent incubation times | Use precise timing for all samples. |
| Temperature fluctuations | Use a temperature-controlled environment. | |
| Inconsistent assay setup | Standardize reagent handling and mixing. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This experiment will determine the time required to reach binding equilibrium for "this compound".
Materials:
-
Membrane preparation or cells expressing Dopamine D4 receptor
-
Radiolabeled "this compound"
-
Unlabeled "this compound" (for non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well plates
-
Filter plates (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare Reagents: Dilute the radiolabeled "this compound" to a final concentration at or near its Kd in the assay buffer. Prepare a high concentration of unlabeled ligand (e.g., 10 µM) to determine non-specific binding.
-
Assay Setup:
-
Total Binding: Add assay buffer, radiolabeled ligand, and the membrane/cell preparation to the wells.
-
Non-Specific Binding: Add assay buffer, radiolabeled ligand, a high concentration of unlabeled ligand, and the membrane/cell preparation to the wells.
-
-
Incubation: Incubate the plates at the desired temperature (e.g., 25°C).
-
Time Points: Terminate the binding reaction at various time points (e.g., 15, 30, 45, 60, 90, 120, 180 minutes) by rapid filtration through the pre-soaked filter plates.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding at each time point: Specific Binding = Total Binding - Non-Specific Binding .
-
Plot specific binding as a function of incubation time. The optimal incubation time is the point at which the specific binding reaches a plateau.
-
Mandatory Visualizations
Caption: Dopamine D4 receptor signaling pathway and antagonist action.
Caption: Experimental workflow for determining optimal incubation time.
Caption: Troubleshooting decision tree for incubation time optimization.
References
Validation & Comparative
Validating the selectivity of "Dopamine D4 receptor ligand 3" against D2/D3 receptors
A detailed guide for researchers on the binding profile of L-745,870 against Dopamine (B1211576) D2 and D3 receptors, supported by experimental data and protocols.
This guide provides a comprehensive comparison of the binding selectivity of the dopamine D4 receptor antagonist, L-745,870, against the closely related D2 and D3 receptor subtypes. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation and selection of appropriate pharmacological tools for their studies. The data is compiled from peer-reviewed scientific literature and presented in a clear, comparative format.
Ligand Binding Affinity Profile
The selectivity of a ligand for its target receptor over other related receptors is a critical parameter in pharmacological research. The following table summarizes the binding affinities (Ki values) of L-745,870 and two comparator compounds, the atypical antipsychotic Clozapine and the D2/D3 selective antagonist Raclopride, for the human dopamine D2, D3, and D4 receptors. Lower Ki values indicate higher binding affinity.
| Ligand | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | D2/D4 Selectivity Ratio | D3/D4 Selectivity Ratio |
| L-745,870 | 1340 | 1830 | 0.84 | ~1595 | ~2179 |
| Clozapine | 155 | 2150 | 55 | ~2.8 | ~39 |
| Raclopride | 1.8 | 2.5 | 1800 | ~0.001 | ~0.0014 |
Data compiled from various sources. The exact values may vary slightly between different studies and experimental conditions.
As the data indicates, L-745,870 demonstrates a remarkably high selectivity for the D4 receptor, with over 1500-fold and 2000-fold selectivity against the D2 and D3 receptors, respectively. In contrast, Clozapine shows a moderate preference for the D4 receptor over the D2 receptor, while Raclopride is highly selective for D2 and D3 receptors over the D4 receptor.
Experimental Protocols
The determination of ligand binding affinities is crucial for assessing receptor selectivity. The following is a generalized protocol for a competitive radioligand binding assay, a common method used to obtain the data presented above.
Radioligand Binding Assay
This assay measures the ability of a test compound (e.g., L-745,870) to displace a radiolabeled ligand that is known to bind to the target receptor.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human dopamine D2, D3, or D4 receptor subtypes (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor. For D2-like receptors, [³H]-Spiperone or [³H]-N-methylspiperone are commonly used.
-
Test Compound: The unlabeled ligand being evaluated (e.g., L-745,870).
-
Assay Buffer: Typically a Tris-HCl buffer containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂).
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure:
-
Incubation: A mixture containing the cell membranes, the radioligand at a concentration near its Kd value, and varying concentrations of the test compound is prepared in the assay buffer. A control group without the test compound is also included to determine total binding. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard antagonist (e.g., haloperidol).
-
Equilibrium: The mixture is incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical radioligand binding assay used to determine receptor selectivity.
Caption: Workflow for determining ligand selectivity using a competitive radioligand binding assay.
Dopamine Receptor Signaling Pathways
Dopamine receptors are G protein-coupled receptors (GPCRs). The D2-like subfamily, which includes the D2, D3, and D4 receptors, typically couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade influences various downstream cellular processes.
Caption: Simplified signaling pathway of D2-like dopamine receptors.
A Comparative Analysis of Two Potent Dopamine D4 Receptor Antagonists: L-745,870 and Dopamine D4 Receptor Ligand 3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent selective antagonists of the Dopamine (B1211576) D4 receptor (D4R): L-745,870 and Dopamine D4 receptor ligand 3. The Dopamine D4 receptor, a G-protein coupled receptor (GPCR) belonging to the D2-like family, is a significant target in the research and development of treatments for various neuropsychiatric disorders.[1] This document synthesizes key experimental data on the binding affinity, selectivity, and functional activity of these two compounds, offering a valuable resource for researchers in pharmacology and drug discovery.
Core Properties and Mechanism of Action
Both L-745,870 and this compound are potent antagonists of the Dopamine D4 receptor. As antagonists, they bind to the receptor but do not elicit a biological response, instead blocking the receptor from being activated by the endogenous agonist, dopamine. The D4 receptor is primarily coupled to the inhibitory G-protein, Gαi/o.[2] Upon activation by an agonist, the Gαi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2] By blocking this interaction, both L-745,870 and this compound prevent the downstream reduction in cAMP levels.
Quantitative Data Comparison
The following tables summarize the key quantitative data for L-745,870 and this compound, providing a direct comparison of their performance in various assays.
Table 1: Binding Affinity at the Dopamine D4 Receptor
| Compound | Ki (nM) | pKi |
| L-745,870 | 0.43[3] | 9.37 |
| This compound | ~1.38 | 8.86[4][5] |
Note: The Ki for this compound was calculated from the provided pKi value.
Table 2: Receptor Selectivity Profile
| Compound | Receptor | Ki (nM) | Selectivity (fold vs. D4) |
| L-745,870 | D4 | 0.43[3] | - |
| D2 | >1000[3] | >2325 | |
| D3 | >1000[3] | >2325 | |
| This compound | D4 | ~1.38[4][5] | - |
| D2 | Data not available | - | |
| D3 | Data not available | - |
Table 3: Functional Antagonist Activity
| Compound | Assay | Cell Line | Parameter | Value |
| L-745,870 | cAMP Inhibition | hD4HEK, hD4CHO | Antagonist Activity | Demonstrated[3] |
| [³⁵S]GTPγS Binding | - | Antagonist Activity | Demonstrated[3] | |
| This compound | Go Sensor | HEK-293T | pIC50 | 5.78[4][5] |
| Gi Sensor | HEK-293T | pIC50 | 5.55[4][5] | |
| βArr2 Sensor | HEK-293T | pIC50 | 6.17[4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Radioligand Binding Assay for Receptor Affinity
This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a specific radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of the test compound for the human Dopamine D4 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human Dopamine D4 receptor.
-
Radioligand: A high-affinity radiolabeled ligand for the D4 receptor, such as [³H]spiperone.
-
Test Compound: L-745,870 or this compound, prepared in a series of dilutions.
-
Non-specific Binding Control: A high concentration of a known D4 ligand (e.g., haloperidol) to determine the level of non-specific binding.
-
Assay Buffer: Typically a Tris-HCl buffer containing ions such as MgCl₂ and NaCl.
-
Filtration System: A cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: A reaction mixture is prepared containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay for Antagonist Activity
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
Objective: To confirm the antagonist activity of the test compound at the Dopamine D4 receptor.
Materials:
-
Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the human Dopamine D4 receptor.
-
Agonist: Dopamine or another D4 receptor agonist.
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556) is often used to increase basal cAMP levels, making the inhibitory effect of the D4 receptor activation more readily measurable.
-
Test Compound: L-745,870 or this compound, prepared in a series of dilutions.
-
cAMP Detection Kit: Commercially available kits, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
Procedure:
-
Cell Plating: Cells are plated in multi-well plates and allowed to adhere.
-
Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of the test compound.
-
Stimulation: A mixture of forskolin and a fixed concentration of the D4 receptor agonist (e.g., dopamine) is added to the wells.
-
Lysis and Detection: After an incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a cAMP detection kit according to the manufacturer's protocol.
-
Data Analysis: The ability of the test compound to reverse the agonist-induced decrease in cAMP levels is measured. The data are plotted to generate a dose-response curve, from which the IC50 value for the antagonist activity is determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.
Caption: Dopamine D4 receptor signaling pathway and the inhibitory action of antagonists.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 | eLife [elifesciences.org]
- 3. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sensor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
A Comparative Analysis of Dopamine D4 Receptor Binding: "Dopamine D4 receptor ligand 3" versus Nemonapride
For Immediate Release
This guide provides a detailed comparison of the dopamine (B1211576) D4 (D4) receptor binding affinities of a novel antagonist, "Dopamine D4 receptor ligand 3" (also known as Compound 16), and the established antipsychotic agent, nemonapride (B16739). This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the comparative pharmacology of these two compounds at the D4 receptor.
Executive Summary
"this compound" has emerged as a potent antagonist for the dopamine D4 receptor, with a reported pKi of 8.86. This translates to a Ki value of approximately 1.38 nM, indicating high affinity for the receptor. Nemonapride, a well-characterized antipsychotic, also demonstrates high affinity for the D4 receptor, with reported Ki values in the low nanomolar range. While a direct head-to-head comparative study under identical experimental conditions is not yet available, this guide consolidates existing data to provide a comprehensive overview of their respective D4 receptor binding profiles. The comparison highlights the potent nature of both ligands, warranting further investigation into their differential therapeutic potentials.
Quantitative Binding Data
The following table summarizes the reported binding affinities of "this compound" and nemonapride for the human dopamine D4 receptor. It is important to note that the data for each compound were obtained from different studies, which may employ varied experimental conditions. Therefore, a direct comparison should be made with caution.
| Compound | Parameter | Value | Receptor Type | Source |
| This compound | pKi | 8.86 | Human D4 | Matteucci F, et al. J Med Chem. 2025. |
| Ki (nM) | ~1.38 | Human D4 | Calculated from pKi | |
| Nemonapride | Kd (nM) | 0.21 | Human D4 | J Med Chem (1996) 39: 2764-2772. |
| Ki (nM) | 0.86 | Human D4 | Bioorg Med Chem (2020) 28: 115578. |
Note: The Ki value for "this compound" was calculated from the pKi value using the formula Ki = 10^(-pKi).
Experimental Methodologies
The determination of binding affinities for these ligands relies on sensitive and specific experimental protocols. Below are detailed methodologies representative of those used to ascertain the binding data presented.
Radioligand Binding Assay for "this compound"
The binding affinity of "this compound" for the human dopamine D4 receptor was determined using a competitive radioligand binding assay. The following protocol is based on the methodology described in the source publication:
-
Receptor Preparation: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human dopamine D4.4 receptor were used.
-
Radioligand: [³H]-Spiperone, a high-affinity antagonist for D2-like receptors, was used as the radioligand.
-
Assay Buffer: The binding buffer consisted of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂, adjusted to pH 7.4.
-
Incubation: Cell membranes were incubated with a fixed concentration of [³H]-Spiperone and varying concentrations of the competing ligand ("this compound").
-
Separation of Bound and Free Ligand: The incubation mixture was rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters was quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated from the IC50 value using the Cheng-Prusoff equation.
Radioligand Binding Assay for Nemonapride
The binding affinity of nemonapride for the dopamine D4 receptor has been determined in multiple studies using similar radioligand binding assays. A representative protocol is as follows:
-
Receptor Source: Membranes from cells recombinantly expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells) were utilized.
-
Radioligand: [³H]-Nemonapride or another suitable D4 receptor radioligand such as [³H]-spiperone was used.
-
Assay Conditions: The assay was typically performed in a buffer containing Tris-HCl at a physiological pH.
-
Competition Assay: A competition binding experiment was conducted by incubating the receptor membranes with the radioligand and a range of concentrations of unlabeled nemonapride.
-
Filtration and Counting: The separation of bound from free radioligand was achieved by rapid vacuum filtration, followed by scintillation counting of the filters.
-
Data Analysis: IC50 values were determined from the competition curves and converted to Ki values using the Cheng-Prusoff equation.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow of a typical radioligand binding assay and the signaling pathway of the dopamine D4 receptor.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Simplified signaling pathway of the dopamine D4 receptor.
Conclusion
Both "this compound" and nemonapride exhibit high affinity for the dopamine D4 receptor, positioning them as significant tools for neuroscience research and potential therapeutic agents. The data presented in this guide, while not from a single comparative study, underscores the potent D4 receptor antagonism of both compounds. Future studies directly comparing these ligands under identical conditions are necessary to fully elucidate their relative potencies and selectivities, which will be crucial for guiding their application in research and clinical settings.
Head-to-head comparison of "Dopamine D4 receptor ligand 3" with other D4 antagonists
For Researchers, Scientists, and Drug Development Professionals
The dopamine (B1211576) D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors, has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. Its unique expression profile in the prefrontal cortex and limbic areas of the brain suggests a role in cognition, motivation, and emotion. Consequently, the development of selective D4 receptor antagonists has been a focal point of medicinal chemistry efforts. This guide provides a comprehensive head-to-head comparison of a novel antagonist, "Dopamine D4 receptor ligand 3" (also referred to as Compound 16), with other well-characterized D4 antagonists, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a novel arylpiperazine derivative that has demonstrated high affinity and selectivity for the dopamine D4 receptor.[1][2] Recent studies have highlighted its potential therapeutic applications, including in the treatment of glioblastoma.[1] This guide will compare its pharmacological profile with established D4 antagonists such as L-745,870 and other relevant compounds.
Comparative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of this compound and other selected D4 antagonists.
Table 1: Comparative Binding Affinities (Ki) of D4 Receptor Antagonists
| Compound | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D2/D4 Selectivity | D3/D4 Selectivity | Reference |
| This compound (Compound 16) | ~1.3 (pKi 8.86) | - | - | - | - | [1][2] |
| L-745,870 | 0.43 - 0.51 | 960 | 2300 | >2000 | >5000 | [3] |
| S 18126 | 2.4 | - | - | - | - | [4] |
| Raclopride | High (low affinity) | Potent | Potent | - | - | [4] |
| Clozapine | 1.6 - 55 | 150 - 500 | 40 - 400 | ~9 | ~7 | [3] |
| Haloperidol | 0.8 - 20 | ~25 - 350 | ~0.4 - 2.5 | ~0.04 - 43 | ~0.02 - 3.1 | [3] |
Note: Ki values are compiled from various sources and experimental conditions may differ. Lower Ki values indicate higher binding affinity.
Table 2: Functional Activity (pIC50) of this compound
| Sensor | pIC50 | Cell Line | Reference |
| Go | 5.78 | HEK-293T | [1] |
| Gi | 5.55 | HEK-293T | [1] |
| βArr2 | 6.17 | HEK-293T | [1] |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of D4 antagonists, it is crucial to visualize the underlying signaling pathways and the experimental procedures used for their characterization.
Caption: Dopamine D4 receptor signaling and antagonist inhibition.
Caption: Workflow for a radioligand binding assay.
Detailed Experimental Protocols
Radioligand Binding Assay for D4 Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D4 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D4 receptor (e.g., HEK-293 or CHO cells).
-
Radioligand: [3H]Spiperone or another suitable D4 receptor radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control: A high concentration of a known D4 antagonist (e.g., 10 µM haloperidol).
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of assay buffer or test compound at various concentrations.
-
50 µL of radioligand at a concentration near its Kd.
-
150 µL of cell membrane suspension (containing a specific amount of protein, e.g., 10-20 µg).
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of the non-specific binding control.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times (e.g., 3x) with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay for Functional Activity
Objective: To determine the functional antagonist activity of a test compound by measuring its ability to inhibit agonist-stimulated [35S]GTPγS binding to G proteins.
Materials:
-
Cell membranes from cells expressing the D4 receptor.
-
[35S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine diphosphate).
-
Dopamine (agonist).
-
Test compound (e.g., this compound).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with the test compound at various concentrations for a defined period (e.g., 15-30 minutes) at 30°C.
-
Reaction Initiation: Initiate the reaction by adding a mixture of [35S]GTPγS, GDP, and the agonist (dopamine) at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting curve.
-
The IC50 value represents the concentration of the antagonist that inhibits 50% of the agonist-stimulated G protein activation.
-
Conclusion
This compound presents a promising profile as a potent and selective D4 antagonist. Its high affinity for the D4 receptor, coupled with its functional antagonism, positions it as a valuable tool for further research into the role of the D4 receptor in health and disease. Direct comparative studies, such as those summarized here, are essential for discerning the subtle yet critical differences between various D4 antagonists and for guiding the development of next-generation therapeutics with improved efficacy and side-effect profiles. The experimental protocols provided offer a standardized framework for the continued evaluation and characterization of novel D4 receptor ligands.
References
Cross-validation of "Dopamine D4 receptor ligand 3" activity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity of a compound referred to as "Dopamine D4 receptor ligand 3," cross-validating its performance in various cell lines against other known Dopamine (B1211576) D4 receptor (D4R) antagonists. The information is compiled from publicly available research data to aid in the evaluation of this ligand for further investigation and drug development.
Overview of this compound
This compound is characterized as a potent antagonist of the Dopamine D4 receptor. In vitro studies have primarily been conducted in Human Embryonic Kidney (HEK-293T) cells and a panel of human glioma cell lines.
Comparative Activity Data
The following tables summarize the quantitative data for this compound and compare it with other well-established D4R antagonists. It is important to note that direct comparisons are most accurate when data is generated from the same study and experimental conditions.
Table 1: Receptor Binding Affinity (pKi)
| Ligand | Cell Line | pKi | Reference |
| This compound | HEK-293T | 8.86 | [1] |
| L-745,870 | CHO | 8.7 | |
| S 18126 | CHO | 8.6 | |
| YM-43611 | CHO | 8.5 | [2] |
| Clozapine | CHO | 7.6 |
Note: Higher pKi values indicate greater binding affinity.
Table 2: Functional Antagonist Potency (pIC50) in HEK-293T Cells
| Ligand | Pathway | pIC50 | Reference |
| This compound | Gαo | 5.78 | [1] |
| This compound | Gαi | 5.55 | [1] |
| This compound | β-Arrestin 2 | 6.17 | [1] |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). Higher values indicate greater potency.
Table 3: Effects on Glioma Cell Viability
| Ligand | Cell Line | Effect | Reference |
| This compound | U87 MG | Inhibition of viability | [1] |
| This compound | T98G | Inhibition of viability | [1] |
| This compound | U251 MG | Inhibition of viability | [1] |
Further research indicates that this ligand induces Reactive Oxygen Species (ROS) production and mitochondrial dysfunction in these glioma cells[1].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of the Dopamine D4 receptor and a general workflow for its analysis.
References
Reproducibility of Experimental Results for Dopamine D4 Receptor Ligand 3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data for "Dopamine D4 receptor ligand 3" (also referred to as Compound 16), a potent and selective antagonist for the dopamine (B1211576) D4 receptor. To offer a comprehensive understanding of its performance and aid in the reproducibility of experimental findings, this document contrasts its pharmacological profile with two other well-characterized dopamine D4 receptor ligands: L-745,870 and nemonapride (B16739). The information presented is collated from various scientific publications and databases, with detailed experimental protocols provided for key assays.
Executive Summary
"this compound" demonstrates high affinity and selectivity for the dopamine D4 receptor, positioning it as a valuable tool for research and potential therapeutic development. This guide summarizes its binding and functional characteristics alongside those of L-745,870, a highly selective D4 antagonist, and nemonapride, a broader spectrum antipsychotic with high affinity for D4 receptors. The objective is to provide a clear, data-driven comparison to support further investigation and ensure the reproducibility of experimental outcomes.
Data Presentation: Comparative Ligand Profiling
The following tables summarize the quantitative data for "this compound" and its comparators.
Table 1: Dopamine Receptor Binding Affinities (Ki in nM)
| Ligand | D4 Receptor | D2 Receptor | D3 Receptor | D1 Receptor | D5 Receptor |
| This compound | ~1.38 (pKi=8.86)[1][2] | - | - | - | - |
| L-745,870 | 0.43[3][4][5] | 960[3][5] | 2300[3][5] | >10,000 | >10,000 |
| Nemonapride | 0.16 | 0.32 | 0.81 | 1,400 | 1,100 |
Table 2: Functional Activity (IC50/pIC50)
| Ligand | Assay | Receptor | Cell Line | Value |
| This compound | Gαo Activation | D4 | HEK-293T | pIC50 = 5.78[1][2] |
| Gαi Activation | D4 | HEK-293T | pIC50 = 5.55[1][2] | |
| β-Arrestin 2 Recruitment | D4 | HEK-293T | pIC50 = 6.17[1][2] | |
| L-745,870 | cAMP Inhibition | D4 | hD4HEK/hD4CHO | Antagonist |
| Nemonapride | - | D4 | - | Antagonist |
Note: "this compound" acts as an antagonist, therefore the values represent its potency in inhibiting agonist-induced activity. L-745,870 and nemonapride are also characterized as D4 receptor antagonists.
Table 3: Selectivity Profile Against Other Receptors (Ki in nM)
| Ligand | 5-HT1A | 5-HT2A | α1-adrenergic | Sigma (σ) |
| L-745,870 | >1000 | Moderate Affinity (<300)[4] | Moderate Affinity (<300)[4] | Moderate Affinity (<300)[4] |
| Nemonapride | 1.8[6] | 9.4[6] | - | 80-3000[6] |
Note: A comprehensive selectivity profile for "this compound" against a wide range of receptors is not yet fully detailed in the available literature.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test ligand for the dopamine D4 receptor.
Materials:
-
Cell Membranes: CHO or HEK-293 cells stably expressing the human dopamine D4 receptor.
-
Radioligand: [³H]Spiperone or [³H]Nemonapride.
-
Test Ligand: "this compound", L-745,870, or nemonapride at various concentrations.
-
Non-specific Binding Control: A high concentration of a known D4 ligand (e.g., 10 µM haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well Plates.
-
Cell Harvester.
-
Liquid Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cultured cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test ligand. For non-specific binding wells, add the non-specific control ligand.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test ligand concentration and fit the data using a non-linear regression model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (cAMP Inhibition)
Objective: To determine the functional potency (IC50) of a D4 antagonist by measuring its ability to reverse agonist-induced inhibition of cAMP production.
Materials:
-
Cell Line: HEK-293 or CHO cells stably expressing the human dopamine D4 receptor.
-
Agonist: Dopamine or a selective D4 agonist (e.g., quinpirole).
-
Antagonist: "this compound", L-745,870, or nemonapride at various concentrations.
-
Forskolin (B1673556): To stimulate adenylyl cyclase.
-
IBMX: A phosphodiesterase inhibitor to prevent cAMP degradation.
-
cAMP Assay Kit: (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96- or 384-well Plates.
-
Plate Reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Plate the cells in 96- or 384-well plates and allow them to adhere.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a mixture of the D4 agonist (at a concentration that produces ~80% of its maximal effect, e.g., EC80) and forskolin to the wells.
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the log of the antagonist concentration. Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.
Synthesis of this compound (Compound 16)
The detailed synthesis protocol for "this compound (Compound 16)" is described in the forthcoming publication by Matteucci F, et al. in the Journal of Medicinal Chemistry (2025). While the full experimental details are pending publication, the general class of compounds, arylpiperazines, are typically synthesized through established multi-step procedures. A general synthetic scheme often involves the N-alkylation of a substituted piperazine (B1678402) with a suitable electrophile containing the desired linker and terminal aromatic moiety. The specific reagents, reaction conditions, and purification methods for Compound 16 will be available in the full text of the aforementioned publication.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. New Arylpiperazines as Potent and Selective Dopamine D4 Receptor Ligands Potentially Useful to Treat Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Comparative Efficacy of Novel Dopamine D4 Receptor Ligands and Established Antipsychotics
A comprehensive guide for researchers and drug development professionals.
The dopamine (B1211576) D4 receptor has long been a focal point in the quest for novel antipsychotic medications, primarily due to the high affinity of the archetypal atypical antipsychotic, clozapine (B1669256), for this receptor subtype.[1] This has spurred the development of D4-selective ligands with the aim of achieving clozapine-like efficacy without its associated side effects. This guide provides a detailed comparison of a representative selective D4 receptor antagonist, L-745,870, and a more recent D4 partial agonist, brilaroxazine, against the established atypical antipsychotic clozapine and the typical antipsychotic haloperidol (B65202).
Receptor Binding Affinity
The interaction of a drug with its molecular targets is a primary determinant of its pharmacological profile. The following table summarizes the in vitro binding affinities (Ki values) of the selected compounds for the dopamine D4, dopamine D2, and serotonin (B10506) 5-HT2A receptors, all of which are crucial targets in the treatment of schizophrenia. Lower Ki values indicate higher binding affinity.
| Compound | Dopamine D4 (Ki, nM) | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) |
| L-745,870 | 0.43[2] | >1000[3] | ~300 (IC50)[3] |
| Brilaroxazine | High Affinity (Partial Agonist) | High Affinity (Partial Agonist) | 2.5 (Partial Agonist)[4] |
| Clozapine | ~9 | 130-150 | ~13 |
| Haloperidol | ~100 | ~1.5 | ~50 |
Preclinical Efficacy in Animal Models
Animal models of psychosis are instrumental in predicting the potential therapeutic efficacy of novel compounds. The conditioned avoidance response (CAR) and prepulse inhibition (PPI) of the startle reflex are two of the most widely used assays. A summary of the effects of the selected compounds in these models is presented below.
| Compound | Conditioned Avoidance Response (CAR) | Prepulse Inhibition (PPI) of Startle |
| L-745,870 | Ineffective at D4-selective doses[5] | Failed to reverse apomorphine-induced deficit[5] |
| Brilaroxazine | Data not available | Attenuated apomorphine-induced deficit (10-30 mg/kg)[6] |
| Clozapine | Disrupts CAR[4][7] | Potentiates PPI[8] |
| Haloperidol | Disrupts CAR[7][9] | Potentiates PPI or has no effect depending on baseline gating[10][11] |
Clinical Efficacy in Schizophrenia
The ultimate measure of an antipsychotic's efficacy is its ability to alleviate symptoms in patients with schizophrenia. The Positive and Negative Syndrome Scale (PANSS) is a standardized tool used to assess symptom severity. The table below compares the clinical efficacy of the selected compounds based on reported changes in PANSS total scores in clinical trials.
| Compound | Change in PANSS Total Score from Baseline |
| L-745,870 | Ineffective; in some cases, symptoms worsened compared to placebo.[3] |
| Brilaroxazine | -23.9 (50 mg dose) vs. -13.8 (placebo) at 4 weeks (p<0.001)[12] |
| Clozapine | Significant improvement; ~18.1-point reduction in the first year in treatment-resistant patients.[13] |
| Haloperidol | Significant improvement; endpoint decrease from baseline of -19.8 in one study.[11] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
References
- 1. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 2. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different inhibition of conditioned avoidance response by clozapine and DA D1 and D2 antagonists in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-745,870, a subtype selective dopamine D4 receptor antagonist, does not exhibit a neuroleptic-like profile in rodent behavioral tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revivapharma.com [revivapharma.com]
- 7. A lever-release version of the conditioned avoidance response paradigm: effects of haloperidol, clozapine, sulpiride, and BMY-14802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Active Avoidance protocol 01282020 [protocols.io]
- 9. Haloperidol-induced disruption of conditioned avoidance responding: attenuation by prior training or by anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Haloperidol differentially modulates prepulse inhibition and p50 suppression in healthy humans stratified for low and high gating levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zora.uzh.ch [zora.uzh.ch]
- 12. Long-term haloperidol elevates dopamine D4 receptors by 2-fold in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clinical-trials.otsuka.com [clinical-trials.otsuka.com]
Unraveling the Therapeutic Promise of Dopamine D4 Receptor Ligand 3: A Comparative Guide to its In Vitro Activity and In Vivo Potential
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro activity of "Dopamine D4 receptor ligand 3," also known as Compound 16, and explores its potential in vivo applications. While direct in vivo studies on this specific ligand are not yet publicly available, this guide draws comparisons with other structurally related arylpiperazine dopamine (B1211576) D4 receptor antagonists to project its likely behavior and therapeutic prospects.
"this compound" (Compound 16) has emerged as a potent and selective antagonist for the dopamine D4 receptor (D4R), a G protein-coupled receptor implicated in various neurological and psychiatric disorders, and more recently, in the pathology of glioblastoma.[1][2] This guide synthesizes the available preclinical data to offer a clear perspective on its mechanism of action and potential for clinical translation.
In Vitro Performance: A Profile of a Potent D4 Receptor Antagonist
"this compound" (Compound 16) is a high-affinity antagonist for the dopamine D4 receptor, exhibiting a pKi of 8.86.[3] Its functional antagonist activity has been demonstrated in HEK-293T cells, where it effectively blocks Gi/Go protein activation and β-arrestin 2 (βArr2) recruitment with pIC50 values of 5.55 and 6.17, respectively.[2][3] The compound also shows activity at the Go sensor with a pIC50 of 5.78.[2][3]
The potential of this ligand as an anti-cancer agent has been highlighted in studies on human glioblastoma cell lines. "this compound" has been shown to inhibit the viability of U87 MG, T98G, and U251 MG cells.[2][3] Mechanistic studies revealed that the compound induces the production of reactive oxygen species (ROS) and causes mitochondrial dysfunction in these glioma cells, suggesting a multi-faceted anti-tumor activity.[2][3]
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (pKi) | - | 8.86 | [3] |
| Functional Antagonism (pIC50) | HEK-293T | Go: 5.78 | [2][3] |
| Gi: 5.55 | [2][3] | ||
| βArr2: 6.17 | [2][3] | ||
| Anti-proliferative Activity | U87 MG, T98G, U251 MG | Inhibition of cell viability | [2][3] |
| Mechanism of Action | Glioma cells | Induction of ROS production, Mitochondrial dysfunction | [2][3] |
Projecting In Vivo Activity: A Comparative Look at Arylpiperazine D4 Antagonists
While specific in vivo data for "this compound" is not available, studies on other arylpiperazine D4 receptor antagonists provide valuable insights into its potential pharmacokinetic profile and efficacy in animal models.
For instance, other D4 receptor antagonists from the arylpiperazine class have demonstrated the ability to cross the blood-brain barrier and engage with central nervous system targets.[4][5] Pharmacokinetic studies in rats of some of these compounds have shown good brain penetration and reasonable half-lives, suggesting that "this compound" may also possess favorable properties for in vivo applications.[6]
In preclinical models of neuropsychiatric disorders, selective D4 receptor antagonists have shown promise.[7] For example, some have been investigated for their potential in treating cocaine use disorder by modulating the brain's reward pathways.[6] In the context of oncology, the potent in vitro anti-glioblastoma activity of "this compound" suggests that it could exhibit significant tumor growth inhibition in animal models of glioblastoma. However, without direct in vivo studies, this remains a projection based on its cellular effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize the in vitro activity of "this compound" and similar compounds.
Dopamine D4 Receptor Binding Assay
Radioligand binding assays are employed to determine the affinity of a ligand for its receptor. Typically, cell membranes expressing the dopamine D4 receptor are incubated with a radiolabeled ligand (e.g., [³H]-spiperone) and varying concentrations of the test compound. The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
BRET Assays for G-Protein Activation and β-Arrestin Recruitment
Bioluminescence Resonance Energy Transfer (BRET) assays are used to monitor protein-protein interactions in live cells.[8][9][10]
-
Gi/Go Activation: To measure Gi/Go protein activation, cells are co-transfected with plasmids encoding the D4 receptor and a BRET sensor pair consisting of a Gαi/o subunit fused to a luciferase (e.g., Renilla luciferase, Rluc) and a Gγ subunit fused to a fluorescent protein (e.g., Venus).[11] Upon receptor activation by an agonist, the G protein heterotrimer dissociates, leading to a decrease in the BRET signal. Antagonists, like "this compound," block this agonist-induced decrease.
-
β-Arrestin Recruitment: For β-arrestin recruitment, cells are co-transfected with the D4 receptor fused to a luciferase and β-arrestin fused to a fluorescent protein.[9][12][13] Agonist stimulation promotes the interaction of β-arrestin with the receptor, bringing the BRET donor and acceptor into proximity and increasing the BRET signal. Antagonists prevent this increase.
Cell Viability Assay (e.g., MTT or SRB Assay)
Cell viability assays measure the metabolic activity of cells as an indicator of their health. In an MTT assay, viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength. The Sulforhodamine B (SRB) assay is a colorimetric assay based on the binding of the SRB dye to protein basic amino acid residues of cells.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Cells are fixed, permeabilized, and stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in each phase.
Reactive Oxygen Species (ROS) Measurement
Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is a cell-permeable, non-fluorescent compound that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is measured using a fluorometer or flow cytometer and is proportional to the level of intracellular ROS.
Mitochondrial Membrane Potential Assay
The mitochondrial membrane potential (ΔΨm) is an indicator of mitochondrial health. It can be measured using cationic fluorescent dyes such as tetramethylrhodamine, methyl ester (TMRM) or JC-1. These dyes accumulate in the mitochondria of healthy cells in a potential-dependent manner. A decrease in fluorescence intensity indicates mitochondrial depolarization, a hallmark of mitochondrial dysfunction.
Conclusion and Future Directions
"this compound" (Compound 16) is a promising D4 receptor antagonist with potent in vitro activity against glioblastoma cell lines. Its ability to induce ROS production and mitochondrial dysfunction points to a robust anti-cancer mechanism. While a direct in vitro to in vivo correlation cannot be established without dedicated animal studies, the favorable pharmacokinetic and efficacy profiles of other arylpiperazine D4 antagonists in preclinical models provide a strong rationale for the continued investigation of "this compound." Future in vivo studies are warranted to evaluate its anti-tumor efficacy, pharmacokinetic properties, and safety profile to determine its full therapeutic potential.
References
- 1. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma | MDPI [mdpi.com]
- 2. New Arylpiperazines as Potent and Selective Dopamine D4 Receptor Ligands Potentially Useful to Treat Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A series of 6- and 7-piperazinyl- and -piperidinylmethylbenzoxazinones with dopamine D4 antagonist activity: discovery of a potential atypical antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. What are D4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. hamamatsu.com [hamamatsu.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Dopamine D4 Receptor Antagonists: Focus on L-745,870
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dopamine (B1211576) D4 receptor antagonist L-745,870 with other relevant ligands. The information is compiled from peer-reviewed studies to assist in the evaluation of its performance and potential applications in research and drug development.
Quantitative Comparison of Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, in nM) of L-745,870 and other selected dopamine receptor ligands for the human dopamine D2, D3, and D4 receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Dopamine D4 (Ki, nM) | Dopamine D2 (Ki, nM) | Dopamine D3 (Ki, nM) | D4 Selectivity (D2/D4) | D4 Selectivity (D3/D4) |
| L-745,870 | 0.43[1] | 960[1] | 2300[1] | >2000 | >5000 |
| S 18126 | 2.4[2] | >1000 | >1000 | >417 | >417 |
| Raclopride (B1662589) | High (low affinity)[2] | Potent[2] | Potent[2] | - | - |
| Clozapine (B1669256) | 1.6[3][4] | ~30-90[4] | - | ~19-56 | - |
| Haloperidol | 4.4[5] | 0.91[5] | - | 0.2 | - |
Data presented as Ki (nM). Selectivity is calculated as the ratio of Ki values.
Functional Antagonism
L-745,870 acts as a potent antagonist at the dopamine D4 receptor. This has been demonstrated in functional assays that measure the downstream effects of receptor activation. For instance, L-745,870 effectively reverses the dopamine-induced inhibition of adenylyl cyclase and stimulation of [35S]GTPγS binding in cells expressing the human D4 receptor.[1] In comparative studies, both L-745,870 and S 18126 effectively blocked dopamine-induced [35S]-GTPγS binding at the D4 receptor, while raclopride was inactive at this receptor subtype.[2]
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
-
Objective: To determine the inhibitor constant (Ki) of a test compound for the dopamine D4 receptor.
-
Materials:
-
Cell membranes from a cell line stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).[6][7]
-
Radioligand: Typically [3H]spiperone, a high-affinity antagonist for D2-like receptors.[1][6][7]
-
Test compound (e.g., L-745,870) at various concentrations.
-
Non-specific binding control: A high concentration of a known D4 ligand (e.g., unlabeled haloperidol) to determine background binding.[6][7]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.[7]
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Reaction Setup: A reaction mixture is prepared containing the cell membranes, a fixed concentration of the radioligand (e.g., 0.2 nM [3H]spiperone), and varying concentrations of the test compound in the assay buffer.[1]
-
Incubation: The mixture is incubated (e.g., at room temperature for 60-90 minutes) to allow the binding to reach equilibrium.[6]
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand is washed away.[6]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[7]
-
cAMP Inhibition Assay
This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of the Gi/o-coupled D4 receptor.[6]
-
Objective: To determine the functional antagonist potency of a test compound at the dopamine D4 receptor.
-
Materials:
-
A cell line stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).[1]
-
Test antagonist (e.g., L-745,870) at various concentrations.
-
Dopamine or another D4 agonist.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit.
-
-
Procedure:
-
Cell Plating: Cells are plated in a multi-well plate and grown to the desired confluency.
-
Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of the test antagonist.[6]
-
Stimulation: A mixture of forskolin and a fixed concentration of the D4 agonist (typically at its EC80) is added to the wells.[6] This stimulates adenylyl cyclase, and the agonist acting on the D4 receptor will inhibit this stimulation. The antagonist will compete with the agonist, thereby reversing this inhibition.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection method (e.g., HTRF, AlphaScreen).
-
Data Analysis: The data are used to generate a dose-response curve for the antagonist, from which its IC50 or Kb value can be determined.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor of interest.
-
Objective: To determine the ability of an antagonist to block agonist-induced G protein activation.
-
Materials:
-
Cell membranes from a cell line expressing the dopamine D4 receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test antagonist (e.g., L-745,870).
-
Dopamine or another D4 agonist.
-
Assay buffer.
-
-
Procedure:
-
Reaction Setup: Cell membranes are incubated with GDP, varying concentrations of the test antagonist, and a fixed concentration of the D4 agonist.
-
Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS.
-
Incubation: The reaction mixture is incubated to allow for the binding of [35S]GTPγS to the activated G proteins.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of [35S]GTPγS bound to the G proteins (trapped on the filters) is measured.
-
Data Analysis: The antagonist's ability to inhibit the agonist-stimulated [35S]GTPγS binding is quantified to determine its potency.
-
Visualizations
Dopamine D4 Receptor Signaling Pathway
Caption: Dopamine D4 receptor signaling pathway.
Radioligand Binding Assay Workflow
Caption: Radioligand binding assay workflow.
Functional Antagonist (cAMP) Assay Workflow
Caption: Functional antagonist (cAMP) assay workflow.
References
- 1. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Dopamine D4 Receptor Antagonism: Comparative Analysis of S 18126, L 745,870, and Raclopride [synapse.patsnap.com]
- 3. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atypical neuroleptics have low affinity for dopamine D2 receptors or are selective for D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Dopamine D4 Receptor Ligand 3: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Dopamine D4 Receptor Ligand 3, a potent and selective antagonist used in glioblastoma research. Adherence to these procedures is essential to mitigate risks and ensure a safe laboratory environment.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
Required PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
II. Waste Characterization and Segregation
This compound should be treated as hazardous chemical waste. Proper segregation is crucial to prevent dangerous chemical reactions.
-
Waste Classification: This compound is a solid, non-halogenated organic chemical.
-
Segregation: Keep this waste separate from:
-
Acids and bases
-
Oxidizing agents
-
Halogenated solvents
-
Aqueous solutions
-
Sharps and biologically contaminated waste
-
III. Step-by-Step Disposal Procedure
Follow these steps to ensure the safe disposal of this compound:
-
Container Selection:
-
Choose a waste container that is chemically compatible with the compound. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, leak-proof lid is recommended.[1]
-
Ensure the container is clean, dry, and in good condition before use.[1]
-
-
Waste Collection:
-
Carefully transfer the solid this compound waste into the designated container.
-
If disposing of empty stock containers, they must be triple-rinsed with a suitable solvent. The resulting rinsate must also be collected as hazardous waste.[2][3]
-
Do not overfill the waste container; leave at least 10% headspace to accommodate expansion.
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[4]
-
Ensure the storage area is well-ventilated and has secondary containment to capture any potential leaks.[1][5]
-
-
Disposal Request:
-
Once the container is full or has been in storage for the maximum allowed time (typically up to 12 months, but institutional policies may vary), arrange for its collection by your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company.[2][4]
-
Never dispose of this chemical down the drain or in the regular trash.[2][4]
-
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spilled solid with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team or EHS.
-
Prevent entry into the affected area.
-
V. Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum SAA Storage Time | Up to 12 months | [4] |
| Maximum SAA Volume | 55 gallons (for all hazardous waste) | [4] |
| Container Headspace | Minimum 10% | General Lab Practice |
VI. Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
